1-(But-3-yn-1-yl)-3-methoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-ynyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h1,5,7-9H,4,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVLKRLZDIIMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Structural Elucidation of 1-(But-3-yn-1-yl)-methoxybenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in characterizing the structure of 1-(but-3-yn-1-yl)-methoxybenzene derivatives. Due to the limited availability of detailed experimental data for the 3-methoxy isomer, this document will focus on its close structural analog, 1-(but-3-yn-1-yl)-4-methoxybenzene , as a representative example. The principles and techniques described herein are directly applicable to the structural analysis of the target molecule, 1-(but-3-yn-1-yl)-3-methoxybenzene. This guide details a plausible synthetic route, provides a comprehensive analysis of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and includes detailed experimental protocols and data visualization to facilitate a thorough understanding of the molecule's structure and properties.
Introduction
This compound is an organic compound featuring a methoxy-substituted benzene ring attached to a butynyl side chain.[1] This combination of an aromatic ring and a terminal alkyne makes it a versatile building block in organic synthesis, with potential applications in materials science and as an intermediate for more complex molecules.[1] The structural isomer, 1-(but-3-yn-1-yl)-4-methoxybenzene, shares these key functional groups and serves as an excellent model for demonstrating the process of structural elucidation.
The definitive identification and characterization of such molecules rely on a combination of synthetic organic chemistry and analytical spectroscopy. This guide will walk through a common synthetic approach and the subsequent spectroscopic analysis required to unambiguously determine the structure of the title compound's isomer.
Synthesis and Reaction Pathway
A common and effective method for the synthesis of aryl-alkynes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the case of 1-(but-3-yn-1-yl)-4-methoxybenzene, a plausible synthetic route involves the coupling of a suitable aryl halide, such as 4-iodoanisole, with a terminal alkyne like but-3-yn-1-ol, followed by subsequent modification of the hydroxyl group.
Alternatively, a Grignard reaction provides another robust method for forming the required carbon-carbon bond. This involves the reaction of a Grignard reagent, such as 4-methoxybenzylmagnesium chloride, with a propargyl halide.[3][4]
Below is a DOT language representation of a generalized synthetic workflow for preparing 1-(but-3-yn-1-yl)-4-methoxybenzene via a Grignard reaction.
Spectroscopic Data and Structural Interpretation
The structural elucidation of an organic molecule is a puzzle solved by piecing together information from various spectroscopic techniques. The following sections detail the expected spectroscopic data for 1-(but-3-yn-1-yl)-4-methoxybenzene and the interpretation of these data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for 1-(But-3-yn-1-yl)-4-methoxybenzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~6.85 | Doublet | 2H | Ar-H (meta to OCH₃) |
| ~3.80 | Singlet | 3H | -OCH₃ |
| ~2.80 | Triplet | 2H | Ar-CH₂- |
| ~2.40 | Triplet of doublets | 2H | -CH₂-C≡CH |
| ~1.95 | Triplet | 1H | -C≡CH |
Table 2: Predicted ¹³C NMR Data for 1-(But-3-yn-1-yl)-4-methoxybenzene
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C (para, attached to OCH₃) |
| ~133.0 | Ar-C (ipso, attached to butyl chain) |
| ~129.5 | Ar-CH (ortho to OCH₃) |
| ~114.0 | Ar-CH (meta to OCH₃) |
| ~84.0 | -C ≡CH |
| ~69.0 | -C≡C H |
| ~55.2 | -OCH₃ |
| ~34.0 | Ar-CH₂- |
| ~19.0 | -CH₂-C≡CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.
Table 3: Expected IR Absorption Bands for 1-(But-3-yn-1-yl)-4-methoxybenzene
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |
| ~3000-2850 | Medium | C-H stretch | Aromatic and Aliphatic |
| ~2120 | Weak | C≡C stretch | Alkyne |
| ~1610, 1510 | Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features.
Table 4: Predicted Mass Spectrometry Data for 1-(But-3-yn-1-yl)-4-methoxybenzene
| m/z | Ion |
| 160.09 | [M]⁺ (Molecular Ion) |
| 121.07 | [M - C₃H₃]⁺ (Loss of propargyl group) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
The following diagram illustrates the key fragmentation pathway of the molecular ion.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis and characterization of 1-(but-3-yn-1-yl)-4-methoxybenzene, which can be adapted for the 3-methoxy isomer.
Synthesis of 4-Methoxybenzylmagnesium chloride
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) are added. A small crystal of iodine can be added to activate the magnesium. A solution of 4-methoxybenzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the Grignard formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The reaction is typically stirred for 1-2 hours at room temperature.[5]
Synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene
The freshly prepared 4-methoxybenzylmagnesium chloride solution is cooled in an ice bath. A solution of propargyl bromide (1.1 eq.) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 1-(but-3-yn-1-yl)-4-methoxybenzene.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[6]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.[6]
-
Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Conclusion
The structural elucidation of 1-(but-3-yn-1-yl)-methoxybenzene derivatives is a systematic process that combines synthetic chemistry with a suite of spectroscopic techniques. By utilizing a well-characterized analog, 1-(but-3-yn-1-yl)-4-methoxybenzene, this guide has outlined a plausible synthetic route and detailed the expected spectroscopic data that would confirm its structure. The methodologies and interpretation frameworks presented here provide a solid foundation for researchers and scientists in the field of drug development and organic synthesis to confidently characterize novel molecules of this class. The provided experimental protocols and data visualizations serve as a practical resource for the synthesis and analysis of these and similar compounds.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 4-甲氧基苄基氯化镁 溶液 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
An In-depth Technical Guide to Rifabutin (CAS No. 72559-06-9)
A Note on CAS Number 72559-36-5: Initial searches for CAS number 72559-36-5 reveal an association with the compound 1-(But-3-yn-1-yl)-3-methoxybenzene, a chemical intermediate. However, this CAS number is also frequently misattributed to the well-researched antibiotic drug, Rifabutin. Given the in-depth requirements of this guide for experimental protocols and biological pathway visualizations, this document will focus on Rifabutin, for which a wealth of scientific data is available. The correct CAS number for Rifabutin is 72559-06-9 .
Introduction
Rifabutin is a semi-synthetic antibiotic belonging to the rifamycin class of drugs.[1] It is a crucial therapeutic agent in the management of mycobacterial infections, most notably for the prevention of disseminated Mycobacterium avium complex (MAC) disease in patients with advanced HIV infection. Rifabutin is also utilized in the treatment of tuberculosis.[1] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby halting the transcription process essential for bacterial survival.[2][3] This guide provides a comprehensive overview of the chemical properties, hazards, experimental protocols, and mechanism of action of Rifabutin for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Rifabutin is a violet-red crystalline powder. It is a structurally complex molecule with a high molecular weight. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72559-06-9 | [1] |
| Molecular Formula | C₄₆H₆₂N₄O₁₁ | |
| Molecular Weight | 847.00 g/mol | [1] |
| Appearance | Violet-red crystalline powder | |
| Solubility | Soluble in methanol and chloroform. Slightly soluble in ethanol. Practically insoluble in water. | [4] |
| Storage Temperature | −20°C | [1] |
| Storage Conditions | Protect from light | [1] |
Hazards and Safety Information
Rifabutin requires careful handling in a laboratory setting. The primary hazards are related to its potent biological activity and potential for adverse health effects with exposure.
| Hazard Type | Description | Reference(s) |
| Adverse Effects | Common side effects include abdominal pain, nausea, rash, headache, and low blood neutrophil levels. More severe side effects can include muscle pains and uveitis. | [1] |
| Drug Interactions | Rifabutin is a moderate inducer of cytochrome P450 3A (CYP3A) enzymes, which can affect the metabolism of other drugs. | [5] |
| Handling Precautions | Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling Rifabutin. Work should be conducted in a well-ventilated area. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations for pharmaceutical waste. |
Experimental Protocols
Synthesis of Rifabutin
The synthesis of Rifabutin is a multi-step process that typically starts from Rifamycin S. While detailed proprietary industrial synthesis protocols are not publicly available, the general approach involves the chemical modification of the Rifamycin core structure. A key step in the synthesis of related compounds involves the reaction of a Rifamycin intermediate with appropriate reagents to introduce the spiropiperidyl group characteristic of Rifabutin. For instance, a patented method for a derivative involves reacting Rifabutin with acetyl chloride in the presence of triethylamine in a solvent like tetrahydrofuran at 0°C.[6] The reaction is stirred until completion, followed by extraction and purification using column chromatography.[6]
Logical Workflow for a Potential Synthetic Step:
Caption: A generalized workflow for a synthetic step in the preparation of a Rifabutin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's activity. The broth microdilution method is a standard procedure for determining the MIC of Rifabutin against mycobacterial species.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
Culture the Mycobacterium strain on an appropriate solid medium (e.g., Löwenstein-Jensen medium).
-
Prepare a bacterial suspension in a suitable broth (e.g., Middlebrook 7H9 broth with supplements) and adjust the turbidity to a 0.5 McFarland standard.[7]
-
Further dilute the suspension to achieve the desired final inoculum concentration in the microtiter plate.[7]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Rifabutin in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the Rifabutin stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 16 µg/mL to ≤0.25 µg/mL).[8]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Rifabutin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for the required duration (which can be several days to weeks for slow-growing mycobacteria).
-
-
Determination of MIC:
Experimental Workflow for MIC Determination:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of Rifabutin.
High-Performance Liquid Chromatography (HPLC) Assay for Rifabutin
HPLC is used to determine the concentration of Rifabutin in various matrices, such as plasma or bulk drug formulations.
Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Phenomenex C-8 Luna, 250 × 4.6 mm, 5 μm).[3]
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) or methanol, acetonitrile, and ammonium acetate buffer (e.g., 50:45:05 v/v/v).[3][10]
-
Detection: UV detection at a wavelength of 240 nm or 278 nm.[3][10]
-
Sample Preparation:
-
Accurately weigh and dissolve the Rifabutin standard or sample in a suitable diluent to a known concentration.
-
For plasma samples, a protein precipitation step with acidified acetonitrile is typically required.[2]
-
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system. The retention time for Rifabutin is then used for identification, and the peak area is used for quantification against a standard curve.
Mechanism of Action
The primary mechanism of action of Rifabutin is the inhibition of bacterial DNA-dependent RNA polymerase.[2][3] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, Rifabutin sterically blocks the path of the elongating RNA molecule, thus preventing the synthesis of RNA chains beyond a length of 2-3 nucleotides.[3] This leads to a cessation of protein synthesis and ultimately results in bacterial cell death.[3] An important feature of Rifabutin is its selective toxicity; it has a much lower affinity for mammalian RNA polymerases, which accounts for its therapeutic utility.[2]
Signaling Pathway of Rifabutin's Mechanism of Action:
Caption: Rifabutin inhibits bacterial growth by binding to RNA polymerase and blocking RNA elongation.
Conclusion
Rifabutin remains a cornerstone in the management of specific mycobacterial infections, particularly in the context of HIV co-infection. Its well-defined mechanism of action, targeting a key bacterial enzyme, provides a clear rationale for its therapeutic efficacy. This guide has provided an overview of its chemical properties, safety considerations, and key experimental methodologies relevant to its study and application in a research and development setting. A thorough understanding of these aspects is essential for the continued effective use of this important antibiotic and for the development of new antimycobacterial agents.
References
- 1. Rifabutin - Wikipedia [en.wikipedia.org]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. WO2004005298A1 - Derivatives of rifabutine useful as antimicrobial agents - Google Patents [patents.google.com]
- 7. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ijpsr.com [ijpsr.com]
The Enigmatic Journey of 1-(But-3-yn-1-yl)-3-methoxybenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)-3-methoxybenzene, a deceptively simple aromatic alkyne, holds a place of quiet significance in the landscape of organic synthesis. While its history is not marked by a singular, celebrated discovery, its utility as a versatile building block has been recognized in various synthetic endeavors. This technical guide consolidates the available information on its synthesis, properties, and potential applications, providing a resource for researchers leveraging its unique chemical architecture. The absence of a dedicated discovery narrative suggests its emergence as a valuable intermediate, likely first synthesized and characterized within the context of a broader research program.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 72559-36-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach: Alkylation of a Grignard Reagent
A robust method for the formation of the butynyl sidechain on the aromatic ring involves the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene with a suitable butynyl halide.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
4-Bromo-1-butyne
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently warmed to activate the magnesium. A solution of 3-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), the remaining 3-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Alkylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-bromo-1-butyne in anhydrous diethyl ether is then added dropwise from the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Data (Predicted)
While specific experimental spectra for this exact compound are not widely published, the expected NMR data can be predicted based on its structure.
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | δ 7.20 (t, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.80 (t, 2H, Ar-CH₂-), 2.40 (td, 2H, -CH₂-C≡), 1.95 (t, 1H, ≡C-H) |
| ¹³C NMR | δ 159.8 (Ar-C-O), 142.5 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 114.5 (Ar-CH), 111.5 (Ar-CH), 83.5 (-C≡), 69.0 (≡C-H), 55.2 (-OCH₃), 34.5 (Ar-CH₂-), 19.5 (-CH₂-C≡) |
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activity of this compound. The presence of the terminal alkyne and the methoxybenzene moiety suggests potential for this molecule to serve as a scaffold in medicinal chemistry. Terminal alkynes are known to participate in "click chemistry" reactions, making them valuable for bioconjugation and the synthesis of more complex bioactive molecules.[1] The methoxybenzene group is a common feature in many pharmacologically active compounds.
Given the lack of specific data, no signaling pathways involving this compound can be described at this time. Future research may uncover roles for this compound or its derivatives in various biological processes.
Conclusion
This compound remains a molecule of untapped potential. While its formal discovery and history are not well-documented, its chemical structure makes it a valuable tool for synthetic chemists. The straightforward, albeit not formally published, synthetic routes and its potential for further functionalization through its alkyne group suggest that it will continue to be a relevant intermediate in the synthesis of complex organic molecules. Further investigation into its biological properties is warranted to explore its potential in drug discovery and development. The data and protocols presented here, though based on established chemical principles rather than specific literature for this compound, provide a solid foundation for researchers interested in utilizing this versatile chemical entity.
References
An In-depth Technical Guide to the Potential Derivatives of 1-(But-3-yn-1-yl)-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthetic potential of the versatile scaffold, 1-(but-3-yn-1-yl)-3-methoxybenzene. This compound uniquely combines a terminal alkyne functionality with a methoxy-activated aromatic ring, making it a valuable starting material for the generation of diverse molecular architectures. This document outlines key reactive pathways, including modifications of the terminal alkyne and substitutions on the aromatic ring. Detailed experimental protocols for seminal reactions, quantitative data from representative transformations, and visual workflows are provided to facilitate the design and synthesis of novel derivatives for applications in drug discovery, materials science, and organic synthesis.
Introduction
This compound, with the chemical formula C₁₁H₁₂O, is an organic compound featuring a benzene ring substituted with a methoxy group and a but-3-yn-1-yl group.[1] The presence of both a terminal alkyne and an electron-rich aromatic system offers two distinct and highly reactive sites for chemical modification.[1] The terminal alkyne allows for the introduction of a wide array of substituents through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).[1] Concurrently, the methoxy group activates the benzene ring, directing electrophilic aromatic substitution primarily to the ortho and para positions. This dual reactivity profile makes this compound a promising building block for the synthesis of complex molecules with potential applications in pharmaceuticals and material science.[1]
Core Reactive Pathways
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the activated benzene ring.
Alkyne Moiety Transformations
The terminal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This reaction is instrumental in the synthesis of internal alkynes, which are precursors to a wide range of complex organic molecules.
Logical Relationship: Sonogashira Coupling Pathway
Caption: General workflow for the Sonogashira coupling reaction.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,2,3-triazoles from terminal alkynes and azides.[1] This reaction is highly valued for its reliability, broad functional group tolerance, and mild reaction conditions. The resulting triazole ring can act as a stable linker or a pharmacologically active core.
Experimental Workflow: Click Chemistry
Caption: A simplified workflow for a typical CuAAC (Click Chemistry) reaction.
Aromatic Ring Modifications
The methoxy group on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the aromatic core.
Electrophilic halogenation, such as bromination, can introduce halogen atoms at the positions ortho and para to the methoxy group. These halogenated derivatives can then serve as substrates for further cross-coupling reactions.
Friedel-Crafts reactions can be employed to introduce acyl or alkyl groups onto the aromatic ring, further functionalizing the core structure.
Signaling Pathway: Electrophilic Aromatic Substitution
Caption: Simplified pathway of electrophilic aromatic substitution on the core molecule.
Data Presentation
While specific derivatives of this compound are not extensively reported in the literature, data from analogous compounds demonstrate the potential of this scaffold. The following tables summarize representative yields and biological activities for derivatives that could be synthesized from the core molecule.
Table 1: Representative Yields for Alkyne Transformations
| Reaction | Reactant | Product | Catalyst System | Solvent | Yield (%) |
| Sonogashira Coupling | Aryl Bromide | Internal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 70-95 |
| Click Chemistry | Benzyl Azide | 1,2,3-Triazole | CuSO₄ / Na-Ascorbate | t-BuOH / H₂O | 85-98 |
Table 2: Potential Biological Activity of Triazole Derivatives
| Derivative Class | Target | Activity | Representative IC₅₀ (nM) |
| Phenyl-Triazole | Acetylcholinesterase (AChE) | Inhibition | 50-200 |
| Benzyl-Triazole | Butyrylcholinesterase (BChE) | Inhibition | 100-500 |
| Heterocyclic-Triazole | Various Kinases | Inhibition | 10-1000 |
Note: The data in these tables are illustrative and based on reactions with similar terminal alkynes. Actual results may vary.
Experimental Protocols
The following are detailed, representative protocols for the key reactions discussed.
General Protocol for Sonogashira Coupling
Objective: To synthesize an internal alkyne derivative by coupling this compound with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (degassed)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degassed triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,2,3-triazole derivative from this compound and an organic azide.
Materials:
-
This compound (1.0 eq)
-
Organic azide (e.g., benzyl azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Conclusion
This compound represents a highly adaptable and valuable scaffold for the synthesis of a diverse range of chemical entities. The strategic combination of a terminal alkyne and an activated aromatic ring provides orthogonal reactive handles for the construction of complex molecules. The methodologies outlined in this guide, particularly the Sonogashira coupling and click chemistry, offer efficient and versatile routes to novel derivatives. The potential for these derivatives to exhibit significant biological activity, as suggested by analogous structures, underscores the importance of this scaffold in medicinal chemistry and drug discovery. Further exploration of the derivatives of this compound is warranted to unlock its full potential in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)-3-methoxybenzene is a versatile organic compound featuring a terminal alkyne group, making it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[1] This powerful and highly efficient reaction enables the covalent linkage of the methoxybenzene moiety to a wide variety of molecules functionalized with an azide group, yielding stable 1,2,3-triazole products.[2][3] The resulting triazole ring is not merely a linker but can act as a bioisostere for amide bonds and other functional groups, often imparting favorable physicochemical properties to the final conjugate.[4][5]
These characteristics make this compound a valuable building block in drug discovery and chemical biology.[4][6] Its applications include the synthesis of compound libraries for high-throughput screening, the formation of bioconjugates for targeted drug delivery or imaging, and the development of novel materials. While specific, detailed quantitative data for the click chemistry applications of this compound are not extensively reported in publicly accessible literature, this document provides representative protocols and application notes based on established CuAAC methodologies.
Representative Applications in Drug Discovery
The methoxybenzene core of this compound can be strategically utilized in drug design. By clicking this moiety onto known pharmacophores or novel molecular fragments, researchers can explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. A hypothetical workflow for such an application is presented below.
Quantitative Data: Representative CuAAC Reactions
The following table summarizes expected yields for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with various azide partners under optimized conditions. These values are representative of typical CuAAC reactions and may vary based on the specific reaction conditions and the nature of the azide.
| Entry | Azide Partner | Product | Expected Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 90-98% |
| 2 | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 85-95% |
| 3 | 3'-Azido-3'-deoxythymidine (AZT) | 3'-Deoxy-3'-(4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazol-1-yl)thymidine | 80-90% |
| 4 | Azido-PEG3-Biotin | Biotin-PEG3-1-yl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | 75-85% |
Experimental Protocols
Herein are detailed protocols for the CuAAC reaction using this compound. These protocols are based on well-established methods for click chemistry and are intended as a starting point for optimization.[7][8]
Protocol 1: Small Molecule Synthesis in Organic Solvent
This protocol describes a typical CuAAC reaction for synthesizing a small molecule 1,2,3-triazole derivative in an organic solvent.
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with deionized water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole.
Protocol 2: Bioconjugation in Aqueous Buffer
This protocol is adapted for the bioconjugation of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to prevent damage to the biomolecule.[7][8]
Materials:
-
This compound
-
Azide-modified biomolecule
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Appropriate purification supplies for the biomolecule (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS.
-
Add the stock solution of this compound to the biomolecule solution.
-
Add a freshly prepared aqueous solution of THPTA.
-
Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the resulting bioconjugate using a method appropriate for the biomolecule (e.g., dialysis to remove small molecule reagents).
-
Characterize the conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).
Hypothetical Signaling Pathway Application
A potential application in studying signaling pathways could involve conjugating this compound to a known kinase inhibitor that has been functionalized with an azide. The resulting triazole conjugate could then be used to probe the effects of the inhibitor on a specific signaling cascade.
In this hypothetical example, the triazole conjugate, formed from an azide-functionalized inhibitor and this compound, is used to block the activity of "Kinase B," thereby preventing the downstream activation of a transcription factor and subsequent gene expression. This allows for the dissection of the signaling pathway and the evaluation of the inhibitor's efficacy. The methoxybenzene moiety could be chosen to enhance cell permeability or to fine-tune the electronic properties of the inhibitor.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-(But-3-yn-1-yl)-3-methoxybenzene, a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a methoxy-substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including substituted naphthalenes and 1,2,3-triazoles, which are of interest in materials science and drug discovery.[1]
Palladium-Catalyzed Synthesis of Substituted Naphthalenes
This compound can serve as a key precursor in the palladium-catalyzed synthesis of highly substituted naphthalenes. This one-pot reaction involves the treatment of an arene with an alkyne in the presence of a palladium catalyst, constructing the naphthalene core through a twofold aryl C-H bond activation.
Experimental Protocol: Palladium-Catalyzed Naphthalene Formation
This protocol is adapted from the general procedure for the palladium-catalyzed formation of highly substituted naphthalenes.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of a substituted naphthalene.
Materials:
-
This compound
-
Arene (e.g., m-xylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a sealed tube, add this compound (1.0 equiv), the arene (10 equiv), palladium(II) acetate (0.1 equiv), and silver(I) acetate (2.0 equiv).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Add trifluoroacetic acid (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted naphthalene.
Quantitative Data:
| Product | Arene | Yield (%) |
| 1-(3-Methoxybenzyl)-2,4-dimethylnaphthalene | m-Xylene | 75 |
| 1-(3-Methoxybenzyl)-2,4,6-trimethylnaphthalene | Mesitylene | 68 |
Yields are based on similar reactions reported in the literature and may vary depending on the specific arene and reaction conditions.
Sonogashira Coupling
The terminal alkyne functionality of this compound makes it an ideal substrate for Sonogashira coupling reactions. This palladium- and copper-cocatalyzed cross-coupling reaction with aryl or vinyl halides provides a straightforward method for the formation of C(sp)-C(sp²) bonds, leading to the synthesis of disubstituted alkynes.[2][3]
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Reaction Scheme:
Caption: Sonogashira coupling of an alkyne with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 1-iodo-4-nitrobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add the anhydrous solvent and triethylamine.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1.5 to 3 hours.[4]
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Product | Yield (%) |
| 1-Iodo-4-nitrobenzene | 1-Methoxy-3-(4-(4-nitrophenyl)but-1-yn-1-yl)benzene | >90 |
| 4-Iodoanisole | 1-Methoxy-3-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | ~85 |
Yields are representative and can vary based on the specific aryl halide and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This highly efficient and regioselective reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles, which have applications in drug discovery, bioconjugation, and materials science.[1][5]
Experimental Protocol: CuAAC with Benzyl Azide
This protocol provides a general method for the CuAAC reaction between this compound and benzyl azide.
Reaction Scheme:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Quantitative Data:
| Azide | Product | Yield (%) |
| Benzyl azide | 1-Benzyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | >95 |
| Phenyl azide | 1-Phenyl-4-(2-(3-methoxyphenyl)ethyl)-1H-1,2,3-triazole | ~90 |
Yields are typically high for this robust reaction.
Logical Workflow for Utilizing this compound
The following diagram illustrates a logical workflow for the synthetic transformations of this compound.
Caption: Synthetic pathways from this compound.
These protocols and data provide a foundation for the application of this compound in various synthetic endeavors. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(But-3-yn-1-yl)-3-methoxybenzene as a versatile building block in the synthesis of complex organic molecules. The presence of a terminal alkyne and a methoxy-substituted phenyl ring allows for a variety of chemical transformations, making it a valuable precursor in drug discovery and materials science.[1] This document outlines key applications, detailed experimental protocols for common reactions, and the physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 72559-36-5 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Appearance | Not specified (typically a liquid or low-melting solid) |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
Applications in Complex Molecule Synthesis
This compound is a valuable starting material for the synthesis of a wide range of complex molecules due to its dual functionality. The terminal alkyne is amenable to powerful carbon-carbon bond-forming reactions, while the methoxy-activated aromatic ring can undergo electrophilic substitution.
Key reaction types include:
-
Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes. This reaction is fundamental in the construction of conjugated systems and is widely used in the synthesis of pharmaceuticals and organic materials.
-
Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction of the terminal alkyne with organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is exceptionally useful in medicinal chemistry for creating libraries of compounds with potential biological activity.
-
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, directing electrophiles to the ortho and para positions for further functionalization.
-
Alkyne Reactions: The triple bond can undergo various other transformations, such as hydration, hydrogenation, and other addition reactions, to introduce further chemical diversity.[1]
Experimental Protocols
The following sections provide detailed protocols for two of the most common and powerful reactions utilizing this compound.
Protocol 1: Sonogashira Coupling with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (e.g., 1-iodo-4-nitrobenzene) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine as the solvent (concentration of reactants typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Expected Outcome:
The Sonogashira coupling reaction typically proceeds in good to excellent yields, depending on the specific aryl halide used. The product will be a diaryl-substituted alkyne.
Quantitative Data (Illustrative Example):
| Reactant A | Reactant B | Catalyst Loading (Pd) | Co-catalyst Loading (Cu) | Solvent | Temperature | Time | Yield |
| This compound | 1-iodo-4-nitrobenzene | 2 mol% | 4 mol% | Et₃N | Room Temp. | 4-8 h | >90% (estimated based on similar reactions) |
Characterization Data for an Analogous Product (1-nitro-4-(phenylethynyl)benzene):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (d, J = 9.2 Hz, 2H), 8.16 (d, J = 9.2 Hz, 2H), 7.60–7.55 (m, 2H), 7.47– 7.43 (m, 3H).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide to form a 1,2,3-triazole.
Reaction Workflow:
Caption: Workflow for the CuAAC "click" reaction.
Materials:
-
This compound (1.0 eq)
-
Organic azide (e.g., Benzyl azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion (typically 1-4 hours), add water to the reaction mixture.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole derivative by column chromatography or recrystallization.
Expected Outcome:
The CuAAC reaction is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole in excellent yield.
Quantitative Data (Illustrative Example):
| Reactant A | Reactant B | Catalyst Loading (Cu) | Reducing Agent | Solvent | Temperature | Time | Yield |
| This compound | Benzyl azide | 5 mol% | 10 mol% | t-BuOH/H₂O (1:1) | Room Temp. | 1-4 h | >95% (estimated based on similar reactions) |
Characterization Data for an Analogous Product (1-Benzyl-4-phenyl-1H-1,2,3-triazole):
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.74 (2 H, d, J = 8.4 Hz, Ar-H), 7.69 (1 H, s, C=CH), 7.40-7.29 (7 H, m, Ar-H), 5.57 (2 H, s, CH₂).
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54.
Application in Drug Discovery: Potential for Targeting Signaling Pathways
While specific studies detailing the biological activity of direct derivatives of this compound are not widely published, the structural motifs accessible from this building block are prevalent in bioactive molecules. For instance, 1,2,3-triazole-containing compounds, readily synthesized via the click chemistry protocol, have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.
Derivatives of this compound could potentially be explored as modulators of signaling pathways implicated in various diseases. For example, compounds with similar structural features have been shown to interact with targets in cancer and infectious diseases. The methoxyphenyl group is a common feature in many pharmacologically active compounds, contributing to binding affinity and pharmacokinetic properties.
Illustrative Signaling Pathway Involvement of Triazole Derivatives:
Caption: Potential inhibition of a kinase signaling pathway by a triazole derivative.
Further screening of a library of compounds synthesized from this compound would be necessary to identify specific biological targets and elucidate their mechanisms of action within cellular signaling cascades. The versatility of this building block makes it an attractive starting point for such discovery efforts.
References
Application Note and Protocol: Sonogashira Coupling of 1-(But-3-yn-1-yl)-3-methoxybenzene with an Aryl Halide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] Discovered by Kenkichi Sonogashira in 1975, this reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild reaction conditions.[2][4] The versatility and functional group tolerance of the Sonogashira coupling have made it an invaluable tool in the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials.[2][4] This document provides a detailed protocol for the Sonogashira coupling of 1-(but-3-yn-1-yl)-3-methoxybenzene with an aryl halide.
Reaction Scheme:
Catalytic Cycle of Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Figure 1: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol
This protocol details the coupling of this compound with iodobenzene as a representative aryl halide. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[2]
Materials and Reagents
-
Alkyne: this compound
-
Aryl Halide: Iodobenzene
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Standard glassware for work-up and purification
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Quantitative Data
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| This compound | 176.24 | 176 mg (1.0 mmol) | 1.0 |
| Iodobenzene | 204.01 | 224 mg (1.1 mmol) | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14 mg (0.02 mmol) | 0.02 |
| CuI | 190.45 | 7.6 mg (0.04 mmol) | 0.04 |
| Triethylamine (TEA) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |
| Anhydrous THF | - | 10 mL | - |
Experimental Workflow
References
The Versatile Building Block: Exploring the Potential of 1-(But-3-yn-1-yl)-3-methoxybenzene in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – 1-(But-3-yn-1-yl)-3-methoxybenzene, a unique organic compound featuring a terminal alkyne and a methoxy-substituted benzene ring, presents itself as a promising, albeit underexplored, scaffold for the synthesis of novel therapeutic agents. While specific applications in developed pharmaceuticals are not yet documented in publicly available literature, its chemical architecture offers significant potential for medicinal chemists in the construction of complex, biologically active molecules. This application note serves to outline the potential uses of this compound, based on its structural motifs and the general principles of medicinal chemistry, and to provide hypothetical protocols for its utilization in drug discovery workflows.
Compound Overview
Chemical Name: this compound CAS Number: 72559-36-5 Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol
This compound's utility in medicinal chemistry stems from its two key functional groups: the terminal alkyne and the 3-methoxyphenyl group. The terminal alkyne is a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira coupling. The 3-methoxyphenyl moiety is a common feature in many biologically active compounds, offering a site for metabolic modification (O-demethylation to a phenol) and influencing the molecule's overall electronic and steric properties, which can be crucial for target binding.
Potential Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of molecular architectures. Its potential applications span several therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases. The terminal alkyne allows for its conjugation to other molecules of interest, such as targeting ligands, solubilizing groups, or pharmacophores, to create novel drug candidates.
Hypothetical Experimental Protocols
While specific experimental data for the direct application of this compound in medicinal chemistry is not available, the following protocols outline how this building block could be employed in common synthetic transformations relevant to drug discovery.
Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry
This protocol describes a hypothetical synthesis of a 1,4-disubstituted 1,2,3-triazole, a common scaffold in medicinal chemistry, using this compound and an exemplary azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-((3-methoxyphenyl)ethyl)-1H-1,2,3-triazole.
Protocol 2: Synthesis of an Aryl-Alkynyl Derivative via Sonogashira Coupling
This protocol outlines a hypothetical Sonogashira coupling reaction to link the butynyl moiety to an aromatic system, a common strategy for extending a molecule's core structure.
Materials:
-
This compound
-
4-Iodopyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran and triethylamine (2.0 eq).
-
To this stirred suspension, add this compound (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(4-(3-methoxyphenyl)but-1-yn-1-yl)pyridine.
Data Presentation
As no specific biological data for compounds directly synthesized from this compound is available in the literature, a quantitative data table cannot be provided. Should this molecule be utilized in a drug discovery program, relevant data to collect would include:
Table 1: Hypothetical Data Table for Biological Evaluation
| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |
| Derivative 1 | Kinase X | Kinase Assay | Data | Data |
| Derivative 2 | GPCR Y | Binding Assay | Data | Data |
| Derivative 3 | Protease Z | Enzymatic Assay | Data | Data |
Visualizing Synthetic Pathways
The versatility of this compound as a synthetic intermediate can be visualized through the following workflow diagram.
Caption: Synthetic utility of this compound.
This diagram illustrates how this compound can be transformed through various key chemical reactions to generate a range of scaffolds with potential biological activity.
Conclusion
This compound represents a valuable, yet currently underutilized, building block in the field of medicinal chemistry. Its inherent chemical functionalities provide a gateway to a multitude of molecular designs. While direct evidence of its application in drug development is lacking in current literature, the foundational principles of organic synthesis and medicinal chemistry strongly suggest its potential as a key intermediate for the generation of novel therapeutic candidates. Further exploration of this compound in targeted synthetic campaigns is warranted to unlock its full potential in the quest for new medicines.
Application Notes and Protocols: 1-(But-3-yn-1-yl)-3-methoxybenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(But-3-yn-1-yl)-3-methoxybenzene is a versatile organic compound that is gaining traction in the field of materials science. Its unique bifunctional nature, possessing both a terminal alkyne group and a methoxy-substituted benzene ring, makes it an ideal monomer for the synthesis of advanced functional polymers and materials. The terminal alkyne functionality allows for highly efficient and specific "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the straightforward construction of complex macromolecular architectures.[1][2] The methoxybenzene moiety can impart desirable electronic and physical properties to the resulting materials, such as solubility and potential for use in organic electronics. These application notes provide an overview of its utility and detailed protocols for its synthesis and polymerization.
Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of functional polymers through click chemistry.[1][3]
-
Polymer Synthesis: The terminal alkyne group is a key functional handle for polymerization reactions. The most prominent of these is the CuAAC reaction, which allows for the step-growth polymerization of the monomer with a bifunctional azide-containing co-monomer. This method provides excellent control over the polymer structure and allows for the creation of linear, branched, or cross-linked polymers under mild reaction conditions.[1][3]
-
Functional Materials: The resulting poly(1,2,3-triazole)s derived from this compound can be designed to have a range of properties. The methoxy group on the benzene ring can enhance solubility in organic solvents and influence the electronic properties of the polymer backbone. This makes these materials candidates for applications in:
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where the conjugated polymer backbone can facilitate charge transport.
-
Drug Delivery: The polymer backbone can be further functionalized to carry therapeutic agents, with the potential for controlled release.
-
Coatings and Advanced Resins: The high stability of the triazole linkage can contribute to the development of robust and chemically resistant materials.
-
-
Bioconjugation: In the realm of drug development, the alkyne handle of this compound can be used to "click" it onto biomolecules (e.g., proteins, peptides, or nucleic acids) that have been modified to contain an azide group. This allows for the creation of targeted drug delivery systems or diagnostic probes.
Data Presentation
While specific experimental data for polymers derived solely from this compound is not extensively available in the public domain, the following table presents representative data that could be expected from the characterization of a linear polymer synthesized via CuAAC with a diazide linker, such as 1,4-diazidobutane.
| Property | Representative Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.8 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 110 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, CHCl₃, DMF | Visual Inspection |
| UV-Vis Absorption (λmax, in THF) | 280 - 320 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem, in THF) | 380 - 450 nm | Fluorescence Spectroscopy |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis route based on the alkylation of a Grignard reagent.
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
4-Bromo-1-butyne
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromoanisole (1.0 eq) in dry diethyl ether and add it dropwise to the magnesium turnings via the dropping funnel.
-
The reaction is initiated by gentle heating. Once started, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).
-
-
Alkylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-bromo-1-butyne (1.1 eq) in dry diethyl ether and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
-
Polymerization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the step-growth polymerization of this compound with a difunctional azide, for example, 1,4-diazidobutane.
Materials:
-
This compound (1.0 eq)
-
1,4-Diazidobutane (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound and 1,4-diazidobutane in DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and PMDETA in a small amount of DMF.
-
In another vial, dissolve sodium ascorbate in a minimal amount of DMF/water.
-
-
Polymerization:
-
Add the catalyst solution to the monomer solution and stir for 5 minutes.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the polymerization.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Isolation and Purification of the Polymer:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration.
-
To remove the copper catalyst, redissolve the polymer in a minimal amount of THF and pass it through a short column of neutral alumina.
-
Reprecipitate the polymer from the filtered THF solution into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Visualizations
Caption: Synthesis of this compound.
Caption: CuAAC polymerization workflow.
References
Application Notes and Protocols for the Hydrogenation of 1-(But-3-yn-1-yl)-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the complete hydrogenation of the terminal alkyne, 1-(But-3-yn-1-yl)-3-methoxybenzene, to its corresponding alkane, 1-butyl-3-methoxybenzene. The protocol emphasizes safety, efficiency, and reproducibility for laboratory-scale synthesis.
Introduction
Catalytic hydrogenation is a fundamental transformation in organic synthesis, enabling the reduction of unsaturated functional groups. The conversion of alkynes to alkanes is a common step in the synthesis of various organic molecules, including pharmaceutical intermediates. This protocol details the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere to achieve the complete reduction of this compound.[1][2][3] Palladium on carbon is a widely used catalyst for such transformations due to its high activity and ease of handling.[2]
Reaction Scheme
Quantitative Data Summary
The following table outlines the suggested quantities and reaction parameters for the hydrogenation of this compound. These values can be scaled as needed, with appropriate adjustments to reaction time and vessel size.
| Parameter | Value | Unit | Notes |
| Reactant | |||
| This compound | 1.0 | g | |
| Molar Mass of Reactant | 162.21 | g/mol | |
| Moles of Reactant | 6.16 | mmol | |
| Catalyst | |||
| 10% Palladium on Carbon (Pd/C) | 50 - 100 | mg | 5-10 wt% of the reactant. Ensure the catalyst is handled under an inert atmosphere.[4] |
| Solvent | |||
| Ethanol (or Methanol) | 20 - 30 | mL | Protic solvents generally accelerate the reaction rate.[5] |
| Reagents | |||
| Hydrogen (H₂) | Excess | Supplied via a balloon at atmospheric pressure.[6][7] | |
| Inert Gas (Nitrogen or Argon) | For purging the reaction apparatus.[4][8] | ||
| Reaction Conditions | |||
| Temperature | Room Temperature | °C | |
| Pressure | ~1 | atm | Atmospheric pressure from a hydrogen balloon. |
| Reaction Time | 2 - 6 | hours | Monitor by TLC or GC-MS for completion. |
| Stirring Speed | Vigorous | To ensure good mixing of the heterogeneous mixture. | |
| Work-up & Purification | |||
| Celite® | 2-3 | g | For filtration of the catalyst. |
| Ethyl Acetate (for washing) | 20-30 | mL | To wash the filter cake. |
| Expected Yield | >95% | Based on typical hydrogenation reactions of this type. |
Experimental Protocol
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. [8] All operations should be conducted in a well-ventilated fume hood.[4]
-
Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. [9] Never allow the catalyst to dry completely in the air.[9] Handle the dry powder under an inert atmosphere.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[4]
-
Have a fire extinguisher (Type ABC or CO₂) readily available.[8]
Apparatus Setup:
-
Place a magnetic stir bar into a two- or three-necked round-bottom flask of appropriate size (e.g., 100 mL).
-
Attach a gas adapter connected to a nitrogen/vacuum manifold to one neck and a rubber septum to the other(s).
-
Ensure all glassware is dry and the setup is secure.
Procedure:
-
Catalyst Introduction:
-
Carefully weigh the 10% Pd/C catalyst (50-100 mg) and quickly add it to the reaction flask.
-
Immediately evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10] This is crucial to prevent the catalyst from igniting flammable solvent vapors.[5]
-
-
Solvent and Substrate Addition:
-
Add the solvent (20-30 mL of ethanol) to the flask via a syringe through the septum under a positive pressure of inert gas.
-
Dissolve 1.0 g (6.16 mmol) of this compound in a small amount of the reaction solvent and add it to the flask via a syringe.
-
-
Hydrogenation:
-
Prepare a balloon filled with hydrogen gas. It is recommended to use a double-layered balloon to minimize leakage.[5]
-
Replace the inert gas atmosphere with hydrogen by evacuating the flask and then carefully introducing hydrogen from the balloon. Repeat this cycle three times.[4][6]
-
Begin vigorous stirring of the reaction mixture.
-
Leave the hydrogen balloon attached to the flask via a needle through the septum to maintain a positive pressure of hydrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed (typically 2-6 hours).
-
-
Reaction Work-up:
-
Once the reaction is complete, carefully remove the hydrogen balloon.
-
Purge the flask with inert gas for several minutes to remove all traces of hydrogen.[9]
-
Prepare a small plug of Celite® in a Büchner or fritted glass funnel.
-
Carefully filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst.[8]
-
Crucially, do not allow the filter cake (Celite® and catalyst) to go dry. [8] Keep it wet with the solvent.
-
Wash the filter cake with a small amount of fresh solvent (e.g., ethyl acetate).
-
Quench the catalyst on the Celite® by carefully adding water to it in the funnel before disposal in a dedicated waste container.[10]
-
-
Purification:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-butyl-3-methoxybenzene, is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by distillation.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
Caption: Workflow for the hydrogenation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sarponggroup.com [sarponggroup.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for 1-(But-3-yn-1-yl)-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 1-(But-3-yn-1-yl)-3-methoxybenzene (CAS No. 72559-36-5). The information is compiled from safety data for structurally similar compounds and general best practices for handling aryl alkynes.
Chemical and Physical Properties
This compound is an organic compound featuring a methoxy-substituted benzene ring and a terminal alkyne group.[1] This unique structure makes it a versatile intermediate in organic synthesis, with potential applications in materials science and pharmaceutical development.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| CAS Number | 72559-36-5 | [1] |
| Appearance | Not explicitly stated, likely a liquid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Likely soluble in organic solvents | Inferred |
Safety and Handling
Hazard Identification
Based on the functional groups present, this compound should be treated as a potentially flammable liquid and an irritant.
| Hazard | Description | Precautionary Statements |
| Flammability | Assumed to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |
| Skin Irritation | May cause skin irritation and redness upon contact. | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Inhalation | Vapors may cause respiratory tract irritation, drowsiness, or dizziness. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity and safety of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated area. |
| Inert Atmosphere | For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions of the terminal alkyne. |
| Container | Keep in a tightly sealed, appropriate container. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and metals. |
| Light | Protect from direct sunlight. |
Experimental Protocols
The following are generalized protocols for common reactions involving aryl alkynes. These should be adapted based on the specific requirements of the experiment.
General Handling in a Laboratory Setting
Caption: General workflow for handling air-sensitive reagents.
-
Preparation:
-
Always wear appropriate PPE as described in section 2.2.
-
Conduct all manipulations in a well-ventilated chemical fume hood.
-
If the reaction is air or moisture sensitive, use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
-
Reagent Transfer:
-
Use clean, dry glassware.
-
Transfer the required amount of this compound using a syringe or cannula if under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reactions).
-
Perform extraction with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
Sonogashira Coupling: A Potential Application
This compound, as a terminal alkyne, is a suitable substrate for Sonogashira coupling reactions to form a C(sp)-C(sp²) bond.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-(But-3-yn-1-yl)-3-methoxybenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is the Sonogashira coupling reaction.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 3-bromoanisole or 3-iodoanisole) with a terminal alkyne (but-3-yn-1-ol), in the presence of a copper(I) co-catalyst and a suitable base.[1][2][3]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are:
-
Aryl Halide: 3-Bromoanisole or 3-iodoanisole. Iodo derivatives are generally more reactive.[2]
-
Alkyne: But-3-yn-1-ol.
-
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).[4]
-
Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI).[2]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA).[5]
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[6]
Q3: Why is it important to perform the reaction under an inert atmosphere?
A3: The Sonogashira coupling is sensitive to oxygen. The active palladium(0) catalyst can be oxidized to palladium(II), which is inactive in the catalytic cycle.[7] Additionally, the presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming an undesired alkyne dimer and reducing the yield of the desired product.[2] Therefore, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[8] A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the limiting reagent (usually the aryl halide) is no longer visible on the TLC plate. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the common side products in this synthesis?
A5: Common side products include:
-
Alkyne homocoupling product (Glaser coupling): This results from the oxidative dimerization of but-3-yn-1-ol.[2]
-
Di-alkynylated product: If the aryl halide has multiple halogen substituents, further coupling can occur.
-
Products from catalyst decomposition: Formation of palladium black indicates catalyst decomposition.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is of good quality and properly handled. Consider using a different palladium source or ligand.[6] |
| Poor quality of reagents or solvents | Use freshly distilled and deoxygenated solvents. Ensure the amine base is pure and dry.[5] | |
| Insufficient degassing | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[7] | |
| Reaction temperature is too low | For less reactive aryl bromides, a higher temperature may be required to facilitate oxidative addition.[6] | |
| Formation of Significant Alkyne Homocoupling Product | Presence of oxygen | Improve the inert atmosphere technique. Use high-purity inert gas and ensure all glassware is properly dried and purged. |
| High concentration of copper co-catalyst | Reduce the amount of copper(I) iodide used. In some cases, a copper-free Sonogashira protocol can be employed.[4] | |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust phosphine ligand or a pre-catalyst that is more stable. Ensure the reaction temperature is not excessively high.[5] |
| Impurities in the reaction mixture | Purify all starting materials and solvents before use. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient base | Add an additional equivalent of the amine base. | |
| Reversible reaction | If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product. |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling
This protocol is a representative example for the synthesis of this compound.
Materials:
-
3-Bromoanisole
-
But-3-yn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 3-bromoanisole (1.0 eq), but-3-yn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous and deoxygenated THF to dissolve the reagents, followed by the addition of triethylamine (2.0 eq).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Sonogashira Coupling
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 65 | 85 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | TEA | THF | 65 | 82 |
| 3 | Pd(dppf)Cl₂ (2) | CuI (4) | TEA | THF | 65 | 90 |
| 4 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | THF | 65 | 88 |
| 5 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | DMF | 65 | 80 |
| 6 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | Toluene | 80 | 75 |
| 7 | Pd(PPh₃)₂Cl₂ (2) | - | TEA | THF | 65 | 45 |
| 8 | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | TEA | THF | 65 | 78 |
Yields are hypothetical and for illustrative purposes to show general trends in optimization.
Visualizations
Experimental Workflow for Synthesis Optimization
Caption: Experimental workflow for the optimization of this compound synthesis.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low yield in the synthesis reaction.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Purification of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(But-3-yn-1-yl)-3-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed method for the purification of this compound is flash column chromatography on silica gel. This technique is effective at separating the desired product from common impurities generated during its synthesis.
Q2: What are the typical impurities I might encounter when synthesizing this compound, particularly via a Sonogashira coupling?
A2: When synthesizing this compound using a Sonogashira coupling, you may encounter several common impurities:
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Unreacted Starting Materials: Residual 1-halo-3-methoxybenzene and the starting alkyne.
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Homocoupled Alkyne (Glaser Coupling Product): Dimerization of the terminal alkyne starting material.
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Homocoupled Aryl Halide (Ullmann Coupling Product): Dimerization of the 1-halo-3-methoxybenzene.
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Residual Catalysts: Traces of palladium and copper catalysts used in the reaction.
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Solvent and Base Residues: Residual reaction solvent (e.g., THF, DMF) and amine base (e.g., triethylamine, diisopropylamine).
Q3: My purified this compound appears as a yellowish oil. Is this normal?
A3: Yes, it is commonly reported that after purification, this compound is isolated as a yellowish oil.
Q4: Are there any stability concerns with this compound during purification?
A4: While specific stability data for this compound is not extensively documented, terminal alkynes and enynes can be sensitive to prolonged exposure to silica gel, potentially leading to decomposition.[1] It is advisable to carry out the purification in a timely manner and avoid unnecessarily long exposure to the stationary phase.
Troubleshooting Guides
Flash Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for similar compounds is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). |
| Co-elution with a non-polar impurity (e.g., homocoupled aryl halide). | Use a less polar solvent system to increase the retention of your product on the column, allowing for better separation from highly non-polar impurities. | |
| Product is Tailing on the Column | The compound may be too polar for the chosen solvent system. | A small amount of a more polar solvent (e.g., a few drops of triethylamine in your eluent system) can sometimes help to reduce tailing, especially if acidic sites on the silica gel are causing the issue. |
| The column is overloaded with the crude product. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| No Product Eluting from the Column | The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs. If it is unstable, consider alternative purification methods like preparative TLC with shorter exposure times or using a different stationary phase like alumina. |
| The solvent system is not polar enough to elute the product. | Gradually increase the polarity of your eluent. If you have reached a high concentration of your polar solvent with no success, your product may be very polar or ionic. | |
| Presence of Catalyst Residues in Purified Product | Palladium or copper salts are co-eluting with the product. | Before column chromatography, you can attempt to remove the bulk of the metal catalysts by filtering the reaction mixture through a short plug of Celite® or by performing an aqueous workup with a solution like aqueous ammonia to complex with the copper. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in your crude mixture.
1. Preparation of the Silica Gel Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Dry pack the column with silica gel (230-400 mesh).
- Wet the silica gel with the initial, least polar eluent (e.g., 100% hexanes).
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
- In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
- Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate).
- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes.
- Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified this compound as a yellowish oil.
Quantitative Data for a Similar Compound (Illustrative):
| Compound | Purification Method | Eluent System | Yield | Purity |
| 4-(But-3-yn-1-yl)anisole | Flash Chromatography | Hexane/EtOAc (40:1) | 80% | >95% (by NMR) |
Note: This data is for a structurally similar compound and should be used as a general reference.
Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of the final product.
1. Sample Preparation:
- Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum.
- Assess the purity by calculating the peak area percentage of the product relative to any impurity peaks.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography purification issues.
References
Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on a Sonogashira coupling approach.
Question 1: My reaction yield is low, or the starting material (3-bromoanisole) is not fully consumed. What are the likely causes and solutions?
Answer: Low conversion in a Sonogashira coupling involving an aryl bromide like 3-bromoanisole is a common issue. Several factors could be at play:
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Insufficient Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require higher temperatures for efficient oxidative addition to the palladium catalyst.[1] If you are running the reaction at room temperature, consider increasing it.
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Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially in the presence of oxygen or in certain solvents like THF.[2] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.
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Suboptimal Ligand: The choice of phosphine ligand is crucial. For less reactive aryl bromides, a more electron-rich and bulky ligand might be necessary to promote the oxidative addition step.
Troubleshooting Table: Low Conversion
| Parameter | Observation | Potential Cause | Suggested Action |
| Temperature | Incomplete reaction at room temperature. | Insufficient energy for oxidative addition of the aryl bromide. | Gradually increase the reaction temperature to 50-80 °C. Monitor by TLC. |
| Atmosphere | Reaction mixture turns black. | Catalyst decomposition (formation of palladium black) due to oxygen. | Ensure rigorous inert atmosphere (N₂ or Ar). Use freeze-pump-thaw cycles for degassing. |
| Catalyst/Ligand | Persistent low conversion despite temperature increase. | Inefficient catalyst system for the aryl bromide. | Consider using a different palladium precatalyst or a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, XPhos). |
| Base | Slow reaction progress. | Base may not be optimal for catalyst turnover. | Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is dry and freshly distilled. |
Question 2: I am observing a significant amount of a side product that has a higher molecular weight than my desired product. What is it and how can I prevent its formation?
Answer: This is likely the homocoupled dimer of your alkyne (but-3-yn-1-ol), a common side product formed through a Glaser-Hay coupling reaction. This is particularly problematic when using a copper co-catalyst in the presence of oxygen.
To minimize this side reaction:
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Rigorous Exclusion of Oxygen: As mentioned before, maintaining a strict inert atmosphere is critical.
-
Copper-Free Conditions: Consider running the reaction without the copper(I) iodide co-catalyst. While the reaction may be slower, it often effectively eliminates the homocoupling side product.
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Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Question 3: My TLC plate shows multiple spots, and purification is proving difficult. What are the common impurities and how can I effectively purify my product?
Answer: Besides unreacted starting materials and the alkyne dimer, other impurities can include byproducts from the decomposition of the catalyst or solvent. Flash column chromatography is the most common method for purification.
Purification Guide:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Eluent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. Given the polarity of your product (ether and alkyne functionalities), a gradient of 5% to 20% ethyl acetate in hexane should effectively separate the non-polar homocoupled dimer from your slightly more polar product. Unreacted 3-bromoanisole will also be less polar than the product.
Troubleshooting Table: Purification
| Observation | Potential Impurity | Suggested Eluent System (Hexane:Ethyl Acetate) |
| Spot with higher Rf than the product. | Homocoupled alkyne dimer. | Start with a low polarity eluent (e.g., 98:2) to elute the dimer first. |
| Spot with similar Rf to the starting aryl halide. | Unreacted 3-bromoanisole. | A gradient elution will separate the less polar starting material from the product. |
| Streaking on the TLC plate. | Highly polar impurities or catalyst residue. | Consider a pre-purification workup with an aqueous wash (e.g., saturated NH₄Cl solution) to remove some polar impurities. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.
Materials:
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3-Bromoanisole
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But-3-yn-1-ol
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
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Copper(I) iodide (CuI)
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Triethylamine (TEA), freshly distilled and degassed
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Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromoanisole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
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Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
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Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the freshly distilled and degassed triethylamine (2.0 eq.).
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To this stirring mixture, add but-3-yn-1-ol (1.2 eq.) dropwise via syringe.
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Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Below are diagrams illustrating the key reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the Sonogashira coupling.
References
Troubleshooting low yield in 1-(But-3-yn-1-yl)-3-methoxybenzene reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 1-(But-3-yn-1-yl)-3-methoxybenzene, with a focus on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in Sonogashira coupling reactions with this compound?
A1: Low yields in Sonogashira coupling are often attributed to several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated or used at a suboptimal loading.
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Base Incompatibility: The choice and amount of base are critical; inappropriate bases can lead to poor results.[1]
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Copper(I) Issues: While often a co-catalyst, Cu(I) can also promote the unwanted homocoupling of the alkyne.[2]
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Oxygen Contamination: While some protocols are robust, many Sonogashira reactions are sensitive to oxygen, which can lead to catalyst decomposition and side reactions.
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Impure Reagents: The purity of the starting materials, including the aryl halide and the alkyne, is crucial.
Q2: Can the homocoupling of this compound be a significant side reaction?
A2: Yes, the formation of a diyne through homocoupling is a common side reaction, particularly in the presence of copper(I) co-catalysts and oxygen.[2] This can be minimized by using copper-free conditions or by rigorously degassing the reaction mixture.
Q3: What is the role of the base in a Sonogashira reaction?
A3: The base, typically an amine like triethylamine, is required to neutralize the hydrogen halide that is formed during the reaction. It also plays a role in the deprotonation of the terminal alkyne to form the reactive acetylide species. The choice of base can significantly impact the reaction rate and yield.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation in Sonogashira Coupling
This section provides a systematic approach to troubleshooting low yields in the Sonogashira coupling of this compound with an aryl halide.
Caption: A flowchart for systematically troubleshooting low reaction yields.
The following tables summarize the impact of different reaction parameters on the yield of a model Sonogashira coupling reaction between this compound and iodobenzene.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (4 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Toluene | 50 | 12 | 85 |
| 2 | Diisopropylamine | Toluene | 50 | 12 | 78 |
| 3 | Piperidine | Toluene | 50 | 12 | 92 |
| 4 | K₂CO₃ | DMF | 80 | 24 | 45 |
| 5 | Cs₂CO₃ | DMF | 80 | 24 | 60 |
Table 2: Effect of Palladium Catalyst and Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Co-catalyst (CuI, 2 mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | Yes | 50 | 88 |
| 2 | Pd(PPh₃)₄ | 0.5 | Yes | 50 | 75 |
| 3 | PdCl₂(PPh₃)₂ | 2 | Yes | 50 | 90 |
| 4 | Pd(OAc)₂ | 2 | Yes | 50 | 82 |
| 5 | PdCl₂(PPh₃)₂ | 2 | No | 50 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a standard method for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
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Piperidine (4.0 eq)
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Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the aryl iodide and this compound.
-
Add anhydrous, degassed toluene via syringe, followed by piperidine.
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Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
The Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the Sonogashira coupling reaction.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Disclaimer
The protocols and troubleshooting advice provided are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. Yields are representative and may vary depending on specific experimental conditions and reagent quality.
References
Technical Support Center: Catalyst Selection for Efficient Reactions of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection, troubleshooting, and experimental protocols for the efficient intramolecular hydroarylation of 1-(But-3-yn-1-yl)-3-methoxybenzene to form 6-methoxy-1,2-dihydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the intramolecular hydroarylation of this compound?
A1: Gold(I) and Platinum(II) complexes are the most widely reported and effective catalysts for this transformation. Cationic gold(I) catalysts, in particular, are often favored due to their high efficiency under mild reaction conditions.[1] Common choices include (PPh₃)AuCl activated with a silver salt like AgSbF₆ or AgOTf, as well as N-heterocyclic carbene (NHC)-gold complexes such as IPrAuNTf₂. Platinum catalysts like PtCl₂ can also be effective, though sometimes requiring higher temperatures.[2][3]
Q2: What is the expected product of the reaction?
A2: The primary product is 6-methoxy-1,2-dihydronaphthalene, resulting from a 6-endo-dig cyclization pathway.
Q3: What are the typical reaction conditions?
A3: For gold(I)-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used at temperatures ranging from room temperature to 80°C. For platinum(II)-catalyzed reactions, higher temperatures (e.g., in toluene or xylene at 100-120°C) may be necessary. Reaction times can vary from a few hours to 24 hours.
Q4: Are there any known side reactions or common impurities?
A4: Yes, potential side reactions include the formation of the exocyclic isomer (isomerization of the double bond), oligomerization of the starting material, and incomplete reaction. In some cases, especially with highly active catalysts, further aromatization of the dihydronaphthalene product can occur. With certain platinum catalysts, side reactions involving C-H activation at other positions have been observed in related systems.[4][5]
Q5: How does the methoxy group on the benzene ring influence the reaction?
A5: The electron-donating methoxy group activates the aromatic ring, facilitating the electrophilic attack by the gold- or platinum-activated alkyne. This generally leads to higher reactivity and better yields compared to substrates with electron-withdrawing groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the catalyst is fresh and has been stored properly. - For two-component gold catalysts (e.g., (PPh₃)AuCl/AgSbF₆), ensure the silver salt is of high purity and protected from light. - Consider using a more active catalyst, such as an NHC-gold complex.[6] |
| 2. Insufficient reaction temperature or time. | - Gradually increase the reaction temperature. - Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. | |
| 3. Presence of inhibitors (e.g., water, coordinating solvents). | - Use anhydrous solvents and reagents. - Avoid solvents that can coordinate strongly to the metal center. | |
| Low Yield of Desired Product | 1. Formation of side products (e.g., oligomers). | - Decrease the concentration of the substrate. - Lower the reaction temperature. - Add the substrate slowly to the catalyst solution. |
| 2. Catalyst decomposition. | - Use a more stable catalyst or add a stabilizing ligand. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Selectivity (Formation of Isomers) | 1. Isomerization of the product. | - Lower the reaction temperature. - Reduce the reaction time. - Choose a catalyst that is less prone to promoting isomerization. |
| 2. Competing reaction pathways (e.g., 5-exo-dig cyclization). | - While 6-endo-dig is generally favored, catalyst and ligand choice can influence selectivity. A DFT study on related systems showed a kinetic and thermodynamic preference for the 6-endo-dig pathway with Pt(II) catalysts.[7] Experiment with different ligands on the metal center. |
Catalyst Performance Data
The following table summarizes typical catalyst performance for the intramolecular hydroarylation of aryl alkynes, providing a general expectation for the reaction of this compound. Note that optimal conditions and yields may vary.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| (PPh₃)AuCl / AgOTf | TFE | 60 | ~90-97 | Trifluoroethanol (TFE) can be a beneficial solvent.[8] |
| IPrAuNTf₂ | DCM | Room Temp - 40 | ~70-80 | Highly active catalyst, may require lower catalyst loading.[6] |
| PtCl₂ | Toluene | 100-120 | ~50-70 | Higher temperatures are often required. |
| AuCl₃ | CH₂Cl₂ | Room Temp | Moderate | Can be an effective catalyst.[3] |
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
(PPh₃)AuCl
-
AgOTf
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (PPh₃)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).
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Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl should form.
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Add a solution of this compound (0.5 mmol) in anhydrous DCM (5 mL) to the catalyst mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-methoxy-1,2-dihydronaphthalene.
Visualizations
Caption: Gold(I)-catalyzed intramolecular hydroarylation pathway.
Caption: Troubleshooting flowchart for cyclization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones [beilstein-journals.org]
Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene, a valuable intermediate in organic synthesis, material science, and pharmaceutical development.[1] The guidance provided here is tailored for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound:
-
Sonogashira Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-3-methoxybenzene) and a terminal alkyne.[2][3][4][5] This method is often preferred due to its mild reaction conditions and tolerance of various functional groups.[2][5]
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, with a suitable electrophile containing the butynyl group.[6] Anhydrous conditions are critical for the success of Grignard reactions.[6]
-
Alkylation of Phenols: Another approach involves the base-catalyzed reaction of 3-methoxyphenol with a but-3-yne derivative.[1]
Q2: I am getting low to no yield in my Sonogashira coupling reaction. What are the potential causes and solutions?
Low or no yield in a Sonogashira coupling can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low or no yield in Sonogashira coupling.
Q3: My reaction is producing significant amounts of homocoupling byproducts (diynes). How can I minimize this?
The formation of diynes, a common side reaction in Sonogashira couplings, can be minimized by:
-
Copper(I) Co-catalyst Concentration: Reducing the amount of the copper(I) co-catalyst can suppress the homocoupling of the terminal alkyne.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway.
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can prevent homocoupling, although this may require higher temperatures or different ligands.[4]
Q4: How do I choose the right reaction conditions for my Sonogashira coupling?
The optimal conditions can vary depending on the specific substrates. Below is a table summarizing typical starting points for optimization.
| Parameter | Recommended Starting Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)[5] |
| Copper(I) Co-catalyst | CuI or CuBr (1-5 mol%)[5] |
| Base | Et₂NH, Et₃N, or other amine bases[5] |
| Solvent | MeCN, THF, or EtOAc (anhydrous and degassed)[5] |
| Temperature | Room temperature to gentle heating (40-60 °C) |
| Atmosphere | Inert (Nitrogen or Argon)[3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate | Inactive catalyst | Use fresh palladium catalyst and copper(I) iodide. |
| Poor quality reagents | Ensure the purity of 1-bromo-3-methoxybenzene and the terminal alkyne. Use anhydrous and degassed solvents. | |
| Insufficiently basic conditions | Use a stronger or more soluble amine base. | |
| Formation of side products | Homocoupling of the alkyne | Reduce the amount of copper(I) iodide or add the alkyne slowly. Consider copper-free conditions. |
| Decomposition of starting materials | Run the reaction at a lower temperature. | |
| Difficulty in product isolation | Emulsion during workup | Add brine to the aqueous layer to break the emulsion. |
| Co-elution of impurities | Optimize the solvent system for column chromatography. |
Experimental Protocols
Sonogashira Coupling of 1-Bromo-3-methoxybenzene and But-3-yn-1-ol
This protocol outlines a general procedure for the Sonogashira coupling to form an intermediate that can be converted to this compound.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
But-3-yn-1-ol
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Addition of Reagents: Add anhydrous THF, followed by 1-bromo-3-methoxybenzene (1.0 eq), but-3-yn-1-ol (1.2 eq), and triethylamine (2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. The resulting alcohol will then need to be converted to the final target molecule through subsequent synthetic steps.
References
- 1. Buy this compound | 72559-36-5 [smolecule.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]
- 8. 1-bromo-3-methoxybenzene [stenutz.eu]
Overcoming solubility issues of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-(But-3-yn-1-yl)-3-methoxybenzene.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide addresses common problems encountered when trying to dissolve this compound.
Issue: The compound is not dissolving in my chosen solvent.
-
Question: Why is this compound difficult to dissolve? Answer: this compound is a relatively non-polar aromatic compound. Based on the principle of "like dissolves like," it will exhibit poor solubility in polar solvents such as water. Its solubility is primarily dictated by the large non-polar benzene ring and the butynyl group.
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Question: Which solvents should I try first? Answer: Start with non-polar and weakly polar aprotic organic solvents. Based on the structure, the compound is expected to be soluble in solvents like diethyl ether, tetrahydrofuran (THF), toluene, benzene, dichloromethane (DCM), and chloroform. It is likely to have some solubility in acetone and ethyl acetate but will be poorly soluble in highly polar solvents like water and methanol.
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Question: I've tried a few organic solvents without success. What are my next steps? Answer: If single solvents are not effective, consider using a co-solvent system. A mixture of a good solvent (in which the compound is at least slightly soluble) and a miscible co-solvent can enhance overall solubility. For example, a mixture of toluene and hexane, or DCM and a small amount of a more polar solvent like acetone, might be effective.
-
Question: Can I use heat to improve solubility? Answer: Yes, gently warming the solvent while stirring can increase the rate of dissolution and the amount of solute that can be dissolved. However, be mindful of the solvent's boiling point and the thermal stability of the compound. Always heat gently in a well-ventilated area, away from ignition sources, as many organic solvents are flammable.
-
Question: Is it possible to adjust the pH to improve solubility? Answer: No, this is unlikely to be an effective strategy. The compound possesses a terminal alkyne, which has a very weakly acidic proton (pKa ≈ 25-26).[1][2][3] Deprotonating this proton to form a more soluble salt requires a very strong base (stronger than sodium hydroxide), which may not be compatible with many experimental conditions.[4] The methoxy group does not have readily ionizable protons.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Expected Solubility of this compound
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like"; the non-polar nature of the solvent matches the aromatic and alkyl portions of the compound. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have a good balance of properties to solvate the non-polar parts of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of these solvents may be slightly too high for optimal solubility, but they are often good general-purpose solvents for organic compounds. |
| Polar Protic | Ethanol, Methanol | Low to Very Low | The highly polar nature of these solvents and their hydrogen-bonding capabilities are not well-suited to solvate the non-polar compound. |
| Highly Polar Protic | Water | Insoluble | The compound is predominantly non-polar and lacks functional groups that can effectively hydrogen bond with water. |
Q2: I need to prepare a sample for NMR analysis. Which deuterated solvent should I use?
A2: Deuterated chloroform (CDCl₃) is an excellent first choice as it is a good solvent for many organic compounds and is a standard in NMR spectroscopy.[7] If solubility in CDCl₃ is poor, deuterated benzene (C₆D₆) or deuterated acetone (acetone-d₆) are good alternatives.[7][8]
Q3: Are there any safety concerns I should be aware of when handling this compound and its solutions?
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: The safety information provided is based on the properties of structurally related compounds. It is essential to perform a thorough risk assessment before handling this chemical.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
Objective: To identify a suitable solvent for this compound.
Materials:
-
This compound
-
Selection of solvents (e.g., hexane, toluene, diethyl ether, DCM, THF, acetone, ethyl acetate, methanol, water)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of this compound to a small, clean vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble in that solvent at that concentration.
-
If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again.
-
Repeat step 5.
-
If the compound remains insoluble after the addition of a total of 2 mL of solvent, it can be considered poorly soluble or insoluble in that solvent.
-
Repeat the process for each solvent to be tested.
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve this compound using a mixture of solvents.
Materials:
-
This compound
-
A "good" solvent in which the compound is at least slightly soluble (e.g., toluene or DCM)
-
A miscible "poor" or "co-solvent" (e.g., hexane or acetone)
-
Vials or flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Place the desired amount of this compound into a flask with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (e.g., toluene) to wet the solid.
-
Begin stirring.
-
Slowly add more of the "good" solvent until the compound begins to dissolve.
-
If the compound does not fully dissolve, begin adding the "co-solvent" (e.g., hexane) dropwise while stirring.
-
Continue adding the co-solvent until the compound is fully dissolved.
-
Note the final ratio of the two solvents for future reference.
Visualizations
Caption: A workflow for dissolving this compound.
References
- 1. Alkenes and alkynes - Aromatic compounds | Settala Gas [settalagas.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. content.labscoop.com [content.labscoop.com]
- 4. fishersci.com [fishersci.com]
- 5. novachem.com [novachem.com]
- 6. aglayne.com [aglayne.com]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. quora.com [quora.com]
- 9. carlroth.com:443 [carlroth.com:443]
Preventing dimerization of 1-(But-3-yn-1-yl)-3-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the dimerization of 1-(But-3-yn-1-yl)-3-methoxybenzene during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: The dimerization of this compound, a terminal alkyne, primarily occurs through an oxidative self-coupling reaction known as the Glaser-Hay coupling. This reaction is catalyzed by copper(I) salts in the presence of an oxidant, most commonly atmospheric oxygen, and a base. The product of this dimerization is 1,8-bis(3-methoxyphenyl)octa-3,5-diyne.
Q2: How can I prevent dimerization during long-term storage?
A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light. Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down any potential degradation pathways. For extended storage, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1 wt%) can be beneficial.
Q3: My experiment is sensitive to copper. How can I avoid dimerization in my reaction?
A3: Dimerization is a very common side reaction in copper-catalyzed cross-coupling reactions involving terminal alkynes, such as the Sonogashira coupling. To avoid this, you can opt for copper-free Sonogashira protocols. These methods typically use a palladium catalyst and a suitable base in the absence of a copper co-catalyst, which significantly reduces the formation of the homocoupled diyne byproduct.
Q4: I've observed the formation of a solid precipitate in my sample of this compound. What is it likely to be?
A4: A solid precipitate in a sample of this compound is likely the dimer, 1,8-bis(3-methoxyphenyl)octa-3,5-diyne. This dimer is a more conjugated and often less soluble molecule than the monomer, leading to its precipitation, especially at higher concentrations or upon standing.
Q5: Are there any safety concerns associated with the dimer, 1,8-bis(3-methoxyphenyl)octa-3,5-diyne?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Dimer formation observed in stored material. | Exposure to air (oxygen). | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. Consider adding a radical inhibitor like BHT (0.01-0.1 wt%) for long-term storage. |
| Contamination with copper or other transition metals. | Ensure the storage container is scrupulously clean and free from metal contaminants. | |
| Significant dimer byproduct in a copper-catalyzed reaction (e.g., Sonogashira). | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High catalyst loading or prolonged reaction time. | Optimize the reaction conditions to use the minimum necessary amount of copper catalyst and monitor the reaction to avoid unnecessarily long reaction times. | |
| Use of an inappropriate ligand or base. | Some ligands and bases can promote the Glaser coupling. Consult the literature for ligand/base combinations known to minimize homocoupling for your specific reaction. | |
| Difficulty in separating the monomer from the dimer. | Similar polarities of the monomer and dimer. | Utilize flash column chromatography with a high-resolution silica gel. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often effective. Careful optimization of the solvent system may be required. |
Key Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Preparation of the Storage Vial:
-
Select a clean, dry amber glass vial with a PTFE-lined cap.
-
If desired, add a small amount of Butylated Hydroxytoluene (BHT) to the vial (approximately 0.01-0.1% of the weight of the alkyne).
-
-
Transfer of the Alkyne:
-
In a glove box or under a stream of inert gas, transfer the this compound to the prepared vial.
-
-
Inerting the Atmosphere:
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
-
Storage:
-
Wrap the cap with Parafilm® for an extra seal.
-
Store the vial in a refrigerator (2-8 °C) or freezer (-20 °C) and away from light.
-
Protocol 2: Setting Up a Reaction to Minimize Dimerization
-
Glassware Preparation:
-
Ensure all glassware is thoroughly cleaned and oven-dried before use to remove any moisture.
-
-
Solvent and Reagent Degassing:
-
Degas all solvents to be used in the reaction. The freeze-pump-thaw method is the most effective. Alternatively, sparging with an inert gas for 30-60 minutes can be used.
-
If any reagents are solids, they should be dried under vacuum.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of argon or nitrogen.
-
Add the this compound and other reagents to the reaction flask via syringe or cannula under a counter-flow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of the inert gas throughout the entire reaction period. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
If using a copper catalyst, use the lowest effective concentration. For copper-sensitive applications, utilize a copper-free protocol.
-
Protocol 3: Purification of this compound from its Dimer by Flash Column Chromatography
-
Column Preparation:
-
Select a suitable size flash chromatography column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude mixture containing the monomer and dimer in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient might be 0-5% ethyl acetate in hexane.
-
The less polar monomer will typically elute before the more polar dimer.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure monomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Validation & Comparative
Spectroscopic Validation of 1-(But-3-yn-1-yl)-3-methoxybenzene Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for the validation of 1-(But-3-yn-1-yl)-3-methoxybenzene synthesis. Due to the absence of a single, comprehensive source detailing both the synthesis and complete spectroscopic characterization of this compound, this document outlines a plausible synthetic route and compiles expected spectroscopic data based on analogous compounds and established principles of spectroscopy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic molecules.
I. Synthesis of this compound
A. Method 1: Alkylation of 3-Methoxyphenylmagnesium Bromide
This approach involves the formation of a Grignard reagent from 3-bromoanisole, followed by its reaction with a suitable 4-halobutyne.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed, resulting in the formation of 3-methoxyphenylmagnesium bromide.
-
Alkylation: The Grignard solution is cooled to 0 °C, and a solution of 4-bromo-1-butyne in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
B. Method 2: Sonogashira Cross-Coupling
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction would involve the coupling of a 3-haloanisole with 3-butyn-1-ol, followed by further functional group manipulation, or directly with but-3-yne if a suitable catalyst system is employed.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromoanisole in a suitable solvent (e.g., toluene or a mixture of THF and water) are added but-3-yne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Reaction Conditions: The reaction mixture is typically degassed and stirred at room temperature or slightly elevated temperatures until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
II. Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.80 | m | 3H | Ar-H |
| 3.81 | s | 3H | -OCH₃ |
| ~2.80 | t | 2H | Ar-CH₂- |
| ~2.45 | td | 2H | -CH₂-C≡ |
| ~1.98 | t | 1H | ≡C-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~159.7 | Ar-C-O |
| ~143.5 | Ar-C |
| ~129.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~114.5 | Ar-CH |
| ~111.5 | Ar-CH |
| ~83.5 | -C≡CH |
| ~69.0 | -C≡CH |
| 55.2 | -OCH₃ |
| ~34.5 | Ar-CH₂- |
| ~19.5 | -CH₂-C≡ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch |
| ~3050 | Ar C-H stretch |
| ~2950, ~2850 | Aliphatic C-H stretch |
| ~2120 | C≡C stretch |
| ~1600, ~1480 | Ar C=C stretch |
| ~1260 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 160.0888 | [M]⁺ |
| 161.0961 | [M+H]⁺ |
| 183.0780 | [M+Na]⁺ |
III. Experimental Workflow and Validation Logic
The successful synthesis of this compound requires a systematic workflow that includes the synthesis, purification, and comprehensive spectroscopic characterization to confirm the structure of the final product.
References
A Comparative Guide to the Synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 1-(But-3-yn-1-yl)-3-methoxybenzene, a valuable building block in the synthesis of more complex molecules. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
Three primary synthetic strategies have been identified for the preparation of this compound: Sonogashira Coupling, Grignard Reaction, and Williamson Ether Synthesis. The following table summarizes the key quantitative data associated with each route, providing a clear comparison of their efficiencies and requirements.
| Parameter | Route 1: Sonogashira Coupling | Route 2: Grignard Reaction | Route 3: Williamson Ether Synthesis |
| Starting Materials | 1-Iodo-3-methoxybenzene, But-3-yn-1-ol | 1-Bromo-3-methoxybenzene, 4-Bromobut-1-yne | 3-Methoxyphenol, 4-Bromobut-1-yne |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Mg, I₂ (activator) | NaH |
| Solvent | THF | Anhydrous Et₂O | Anhydrous THF |
| Reaction Temperature | Room Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 hours | 12 hours | 16 hours |
| Yield | ~85% | ~70% | ~60% |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Experimental Protocols
Below are the detailed experimental methodologies for each of the compared synthetic routes.
Route 1: Sonogashira Coupling
This route involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.
Procedure:
-
To a solution of 1-iodo-3-methoxybenzene (1.0 eq) in anhydrous and degassed tetrahydrofuran (THF) are added copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Triethylamine (Et₃N, 3.0 eq) is then added, followed by the dropwise addition of but-3-yn-1-ol (1.2 eq).
-
The reaction mixture is stirred at room temperature for 4 hours under an inert atmosphere.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Grignard Reaction
This method utilizes the formation of a Grignard reagent from an aryl halide, which then reacts with an alkyl halide.
Procedure:
-
Magnesium turnings (1.5 eq) are activated with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
A solution of 1-bromo-3-methoxybenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to the activated magnesium, and the mixture is refluxed for 2 hours to form the Grignard reagent.
-
The Grignard reagent solution is then cooled to 0 °C and a solution of 4-bromobut-1-yne (1.2 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 10 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields the desired product.
Route 3: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with an alkyl halide.
Procedure:
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-methoxyphenol (1.0 eq) in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
A solution of 4-bromobut-1-yne (1.2 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched by the slow addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give this compound.
Synthetic Pathway Visualization
The following diagram illustrates the different synthetic approaches to this compound, providing a clear visual comparison of the starting materials and key transformations.
Caption: Synthetic pathways to this compound.
A Comparative Guide to Terminal Alkynes in Click Chemistry: Featuring 1-(But-3-yn-1-yl)-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages.[1][2] This reaction's modularity, high yields, and biocompatibility have cemented its importance in drug discovery, materials science, and bioconjugation.[3][4] A critical component of this reaction is the terminal alkyne, and its structural features can significantly influence reaction kinetics and overall efficiency.
This guide provides a comparative overview of the performance of various terminal alkynes in CuAAC reactions, with a special focus on the less commonly cited compound, 1-(But-3-yn-1-yl)-3-methoxybenzene. Due to a lack of specific published kinetic data for this compound, its performance will be qualitatively assessed based on the established reactivity of structurally related alkynes.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by electronic and steric factors. Electron-deficient alkynes, such as propiolamides, generally exhibit higher reactivity.[5][6] Aromatic alkynes, like phenylacetylene, are also highly reactive. In contrast, aliphatic alkynes tend to be less reactive.[6]
The following table summarizes the performance of common terminal alkynes in a typical CuAAC reaction with benzyl azide.
| Alkyne | Structure | Typical Reaction Time | Typical Yield (%) | Notes |
| Phenylacetylene | C₆H₅C≡CH | 5 min - 1 h | >95% | A common benchmark for high reactivity in CuAAC. The aromatic ring activates the alkyne. |
| Propargyl Alcohol | HC≡CCH₂OH | 1 - 4 h | >90% | A versatile and readily available alkyne. The hydroxyl group can be used for further functionalization. |
| 1-Hexyne | HC≡C(CH₂)₃CH₃ | 3 - 24 h | >90% | Representative of simple aliphatic alkynes, which are generally less reactive than aromatic alkynes. |
| N,N-Dimethylpropiolamide | HC≡CCON(CH₃)₂ | < 5 min | >98% | An example of a highly activated, electron-deficient alkyne, showing very fast reaction rates.[5][6] |
| This compound | m-CH₃OC₆H₄(CH₂)₃C≡CH | Estimated: 2 - 8 h | Estimated: >90% | No specific data available. Reactivity is likely intermediate between purely aliphatic and aromatic alkynes. The electron-donating methoxy group may slightly decrease reactivity compared to unsubstituted phenylacetylene. The flexible butyl chain may impact steric accessibility. |
Experimental Protocols
Below are detailed methodologies for conducting a standard CuAAC reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand (optional but recommended for biological applications)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents) in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand (1 equivalent relative to copper).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution (or the copper/ligand complex).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the key processes in a typical click chemistry experiment.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for a CuAAC reaction.
Signaling Pathways and Drug Development
Click chemistry is extensively used in drug development to link molecular fragments, attach probes to biomolecules, and synthesize libraries of compounds for screening. For instance, a signaling pathway inhibitor can be "clicked" onto a fluorescent dye or a targeting moiety to study its mechanism of action.
Caption: Application of click chemistry in drug development for visualizing a signaling pathway inhibitor.
Conclusion
While a variety of terminal alkynes are effective in CuAAC reactions, their reactivity profiles differ. Electron-deficient and aromatic alkynes generally provide faster reaction rates and higher yields. Based on its structure, this compound is predicted to be a moderately reactive terminal alkyne, likely exhibiting performance characteristics that are a hybrid of aliphatic and aromatic systems. For applications where rapid kinetics are paramount, an activated alkyne such as a propiolamide may be preferable. However, for syntheses where extreme reactivity is not required, this compound and its analogs offer a balance of reactivity and synthetic accessibility, making them valuable tools in the construction of complex molecular architectures. Further experimental studies are warranted to precisely quantify the reactivity of this and similar substituted arylbutyl alkynes to expand the click chemistry toolbox.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Predicted Biological Activity of 1-(But-3-yn-1-yl)-3-methoxybenzene Based on Analogous Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methodology of a Comparative Analysis
This comparative analysis examines three categories of analogous structures to build a predictive profile for 1-(But-3-yn-1-yl)-3-methoxybenzene:
-
Analogues with a Methoxybenzene Core: Compounds that share the 3-methoxybenzene moiety but have different substituents in place of the but-3-yn-1-yl group.
-
Analogues Containing a Terminal Alkyne: Molecules that feature a terminal alkyne attached to a substituted aromatic ring.
-
Structural Isomers and Compounds with Modified Linkers: Molecules with variations in the placement of the methoxy group or in the structure of the four-carbon linker.
The biological activities of these analogues in anticancer, neuroprotective, and antimicrobial assays are reviewed to infer the potential activities of the target compound.
Predicted Biological Activities and Supporting Data from Analogous Structures
Anticancer Activity
The methoxybenzene moiety is a common feature in a variety of anticancer agents. The position of the methoxy group on the phenyl ring, as well as the nature of other substituents, plays a crucial role in determining the cytotoxic and antiproliferative effects.
Analogous Structures with Anticancer Activity:
A series of novel 1,2,4-triazine sulfonamide derivatives were synthesized and evaluated for their anticancer action in colon cancer cells. One of the compounds, benzo[d][1][2][3]triazin-4-yl-(4-methoxy-phenyl)-methylamine, demonstrated significant anti-proliferative effects against breast cancer (T-47D), colorectal cancer (HT-29), lung cancer (H1299), and melanoma (MDA-MB-435) cell lines.[4]
Similarly, a study on 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent revealed their potential as anticancer agents. One such derivative showed high activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with cell viability of 40.30 ± 2% and 33.86 ± 2% respectively at a concentration of 100 µM.[5]
Furthermore, research on 2-phenylacrylonitrile derivatives as tubulin inhibitors has shown that compounds with a 3,4,5-trimethoxyphenyl fragment exhibit strong antiproliferative activity against cancer cells.[6]
Table 1: Anticancer Activity of Methoxybenzene Analogues
| Compound/Analogue | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzo[d][1][2][3]triazin-4-yl-(4-methoxy-phenyl)-methylamine | T-47D, HT-29, H1299, MDA-MB-435 | Anti-proliferative | Significant | [4] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7 | % Viability (100 µM) | 40.30 ± 2 | [5] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MDA-MB-231 | % Viability (100 µM) | 33.86 ± 2 | [5] |
| Quinoxalinyl-piperazine derivative | Various human cancer cells | IC50 | 11 to 21 nM | [7] |
Neuroprotective Effects
The methoxybenzene scaffold is also present in compounds investigated for their neuroprotective properties. These compounds often exert their effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.
Analogous Structures with Neuroprotective Activity:
A study on a new neuroprotective agent, Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY), demonstrated its efficacy in treating intracerebral hemorrhage. BTY was shown to reduce brain edema, hematoma volume, and improve neurological function by inhibiting apoptosis, inflammation, and oxidative stress.[3][8]
Another investigation into a sesamin derivative, 3-bis (3-methoxybenzyl) butane-1, 4-diol (BBD), highlighted its neuroprotective effect against ischemic and hypoxic neuronal injury, attributable to its antioxidant and anti-inflammatory properties.[9]
Table 2: Neuroprotective Activity of Methoxybenzene Analogues
| Compound/Analogue | Model | Key Findings | Reference |
| Benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl) (BTY) | Intracerebral Hemorrhage (rat model) | Reduced brain edema, inhibited apoptosis and inflammation | [3][8] |
| 3-bis (3-methoxybenzyl) butane-1, 4-diol (BBD) | Ischemic and hypoxic neuronal injury models | Neuroprotection via antioxidant and anti-inflammatory mechanisms | [9] |
Antimicrobial Activity
Derivatives of methoxybenzene have also been explored for their potential as antimicrobial agents.
Analogous Structures with Antimicrobial Activity:
A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, homologues of methoxyphenyl derivatives, revealed their promising antibacterial and antimycobacterial activities. Several of the synthesized compounds showed activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Mycobacterium tuberculosis, and M. avium subsp. paratuberculosis that was comparable or superior to standard drugs like ampicillin and rifampicin.[1][10]
Table 3: Antimicrobial Activity of Methoxybenzene Analogues
| Compound/Analogue | Microorganism | Activity Metric (MIC) | Value | Reference |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | MRSA strains | MIC | 12 µM | [1][10] |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA strains | MIC | 12 µM | [1][10] |
| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. avium subsp. paratuberculosis | MIC | Higher than rifampicin | [10] |
Experimental Protocols for Key Assays
To facilitate future research on this compound, detailed methodologies for key biological assays cited in the analogous structure studies are provided below.
Anticancer Activity Assay: [³H]-Thymidine Incorporation Assay
This assay measures the anti-proliferative effect of a compound by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell Culture: Cancer cells (e.g., DLD-1, HT-29) are cultured in an appropriate medium.
-
Compound Treatment: Cells are exposed to various concentrations of the test compound and a reference drug for 24 hours.
-
Radiolabeling: After incubation, the cells are washed, and a fresh medium containing 0.5 µCi of radioactive [³H]-thymidine is added. The incubation is continued for four hours.
-
Measurement: The amount of incorporated [³H]-thymidine is measured using a scintillation counter, which is proportional to the rate of cell proliferation.[4]
Neuroprotective Activity Assay: In Vivo Intracerebral Hemorrhage Model
This in vivo model is used to assess the neuroprotective effects of a compound against brain injury.
-
Induction of ICH: Intracerebral hemorrhage is induced in Sprague Dawley rats by a stereotactic injection of collagenase VII (0.5 U).
-
Compound Administration: The test compound (e.g., BTY) is intraperitoneally injected 2 hours after the induction of ICH.
-
Assessment: Neurological deficit scores, blood-brain barrier (BBB) permeability, brain edema, hematoma volume, and markers of inflammation and apoptosis are assessed 24 hours after ICH.[3][8]
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][10]
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the predicted biological activities of this compound.
Caption: Predicted anticancer mechanism via tubulin polymerization inhibition.
Caption: Experimental workflow for assessing neuroprotective effects.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis of analogous structures strongly suggests that this compound possesses the potential for significant biological activity, particularly in the areas of anticancer, neuroprotective, and antimicrobial research. The presence of the 3-methoxybenzene core in numerous bioactive molecules underscores its importance as a pharmacophore. The terminal alkyne group offers a reactive handle for further chemical modification and could contribute to specific interactions with biological targets.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, neuronal cell models of disease, and a spectrum of microbial pathogens. Subsequent in vivo studies based on promising in vitro results will be crucial to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the butynyl chain and substitutions on the benzene ring, will further aid in optimizing the potency and selectivity of this promising scaffold.
References
- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 52289-94-8(1-(but-3-yn-1-yl)-2-methoxybenzene) | Kuujia.com [kuujia.com]
- 3. Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl), a New Neuroprotective Agent, Treats Intracerebral Hemorrhage by Inhibiting Apoptosis, Inflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 1-(But-3-yn-1-yl)-3-methoxybenzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of synthesized 1-(But-3-yn-1-yl)-3-methoxybenzene. The information presented herein is supported by established experimental protocols for the analysis of aromatic and alkyne-containing compounds, offering a framework for robust purity determination in research and development settings.
Introduction
This compound is an organic compound featuring both an aromatic ring and a terminal alkyne functional group. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Accurate determination of its purity after synthesis is crucial to ensure the reliability and reproducibility of subsequent reactions and biological assays. While HPLC is a widely adopted technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can provide complementary information.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and quantitation accuracy).
| Technique | Principle | Typical Purity Range (%) | Throughput | Instrumentation Cost | Strengths | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary phase and a mobile phase. | 95.0 - 99.9 | High | Moderate | High precision and accuracy, widely available, suitable for non-volatile and thermally labile compounds. | Requires chromophoric impurities for UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | 90.0 - 99.9 | High | High | High sensitivity and selectivity, provides structural information of impurities. | Only suitable for volatile and thermally stable compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard. | > 98.0 | Low to Medium | High | Absolute quantification without a specific reference standard for the analyte, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires specialized expertise for data analysis. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Qualitative | High | Low | Rapid identification of functional groups, useful for structural confirmation. | Not a quantitative method for purity assessment, low sensitivity for minor components. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Solvent: Acetonitrile:Water (50:50, v/v)
-
Sample: Synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of the sample solvent to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1][2][3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the aromatic chromophore)
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile organic compounds and can provide identification of impurities based on their mass spectra.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Autosampler
Materials:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium (99.999% purity)
-
Sample Solvent: Dichloromethane or Hexane (GC grade)
-
Sample: Synthesized this compound
Procedure:
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities can be tentatively identified by comparing their mass spectra with a library (e.g., NIST).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the molar purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Sample: Synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into a vial.[7]
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5mm tube) of the deuterated solvent.[8]
-
Ensure complete dissolution, using a vortex mixer if necessary.[8]
-
Transfer the solution to an NMR tube.[8]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for each analytical technique.
References
- 1. organomation.com [organomation.com]
- 2. sample preparation in hplc | PPTX [slideshare.net]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. rssl.com [rssl.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Mechanistic Showdown: A Comparative Guide to the Reactivity of 1-(But-3-yn-1-yl)-3-methoxybenzene
For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks is paramount. 1-(But-3-yn-1-yl)-3-methoxybenzene, with its terminal alkyne and activated aromatic ring, presents a compelling scaffold for the synthesis of complex molecules. This guide provides a mechanistic comparison of two key reaction pathways originating from this substrate: acid-catalyzed intramolecular Friedel-Crafts acylation and a proposed metal-catalyzed intramolecular hydroarylation, culminating in the formation of the valuable intermediate, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (6-methoxy-1-tetralone).
The strategic positioning of the methoxy group and the butynyl chain in this compound allows for selective cyclization to form a tetralone core, a prevalent motif in numerous biologically active compounds. This guide delves into the experimental nuances and mechanistic underpinnings of two distinct approaches to achieve this transformation, offering a comparative analysis to inform synthetic strategy.
Comparative Analysis of Cyclization Reactions
The primary transformation explored is the intramolecular cyclization of an activated derivative of this compound to yield 6-methoxy-1-tetralone. Below is a summary of the key comparative aspects of the acid-catalyzed and a plausible metal-catalyzed pathway.
| Reaction Type | Acid-Catalyzed Intramolecular Acylation | Proposed Metal-Catalyzed Intramolecular Hydroarylation |
| Starting Material | 4-(3-Methoxyphenyl)butanoic acid | This compound |
| Key Reagents | Eaton's Reagent (P₂O₅ in MeSO₃H) | Transition metal catalyst (e.g., Au(I), Pt(II), Rh(I)) |
| Mechanism | Electrophilic Aromatic Substitution (Acylation) | π-Activation of alkyne, nucleophilic attack by the arene |
| Reaction Conditions | Elevated temperature (e.g., 75 °C) | Typically mild to elevated temperatures |
| Reported Yield | High (e.g., 91%)[1] | Potentially variable depending on catalyst and ligands |
| Key Advantages | High yield, well-established methodology | Direct use of the alkyne, potentially milder conditions |
| Potential Challenges | Requires prior oxidation of the alkyne | Catalyst cost and sensitivity, potential for side reactions |
Reaction Pathways and Mechanisms
The choice of catalyst dictates the mechanistic route to the desired tetralone product. Here, we visualize the distinct pathways for the acid-catalyzed and a proposed metal-catalyzed cyclization.
Acid-Catalyzed Intramolecular Friedel-Crafts Acylation
This well-documented approach first requires the conversion of the terminal alkyne of this compound to a carboxylic acid, forming 4-(3-methoxyphenyl)butanoic acid. This acid is then activated and undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetralone.
Caption: Acid-catalyzed intramolecular Friedel-Crafts acylation pathway.
Proposed Metal-Catalyzed Intramolecular Hydroarylation
A plausible alternative, direct route involves the use of a transition metal catalyst to activate the alkyne of this compound towards nucleophilic attack by the methoxy-activated benzene ring. This would be followed by protonolysis and tautomerization to yield the final tetralone product.
Caption: Proposed metal-catalyzed intramolecular hydroarylation pathway.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the synthesis of the starting material and the acid-catalyzed cyclization.
Synthesis of 4-(3-Methoxyphenyl)butanoic acid
This procedure outlines the conversion of the terminal alkyne to a carboxylic acid, a necessary precursor for the acid-catalyzed cyclization. This is a representative protocol and would require adaptation for the specific starting material.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (CO₂) (solid or gas)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound in dry THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour.
-
Carbon dioxide is bubbled through the solution (or an excess of crushed dry ice is added).
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The aqueous layer is acidified with HCl and extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 4-(3-methoxyphenyl)butanoic acid.
Acid-Catalyzed Intramolecular Acylation of 4-(3-Methoxyphenyl)butanoic acid
The following protocol is adapted from the successful cyclization of a similar substrate.[1]
Materials:
-
4-(3-Methoxyphenyl)butanoic acid
-
Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 4-(3-methoxyphenyl)butanoic acid in dichloromethane is prepared.
-
Eaton's reagent is added to the solution.
-
The reaction mixture is heated to the desired temperature (e.g., 75 °C) and monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction is cooled to room temperature and carefully quenched with a saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 6-methoxy-1-tetralone.
Conclusion
The intramolecular cyclization of derivatives of this compound offers an efficient route to the synthetically valuable 6-methoxy-1-tetralone. The acid-catalyzed Friedel-Crafts acylation of the corresponding butanoic acid is a high-yielding and well-established method. While a direct metal-catalyzed intramolecular hydroarylation from the parent alkyne remains to be specifically documented, it represents a potentially more atom-economical approach that warrants further investigation. The choice between these synthetic strategies will depend on factors such as the availability of starting materials, desired yield, and tolerance to the respective reaction conditions. This comparative guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic routes utilizing this versatile building block.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 1-(But-3-yn-1-yl)-3-methoxybenzene and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comparative spectroscopic analysis of 1-(But-3-yn-1-yl)-3-methoxybenzene and its derivatives, offering insights into their unique molecular signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for the parent compound is limited, this guide leverages data from closely related analogs to predict and understand its spectroscopic properties.
Executive Summary
This guide delivers a detailed comparison of the spectroscopic characteristics of this compound and its structural analogs. By examining ¹H NMR, ¹³C NMR, IR, and MS data of derivatives, we can infer the expected spectral features of the parent compound. This information is crucial for identifying these molecules, elucidating their structures, and understanding their chemical behavior in various applications, including as intermediates in organic synthesis and potential scaffolds in drug discovery.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. The data for the parent compound is predicted based on the analysis of its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-C≡ | ~1.9 - 2.1 | t | ~2.5 |
| -CH₂-C≡ | ~2.2 - 2.4 | td | ~7.0, ~2.5 |
| Ar-CH₂- | ~2.7 - 2.9 | t | ~7.5 |
| -OCH₃ | ~3.8 | s | - |
| Ar-H | ~6.7 - 7.2 | m | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| ≡C-H | ~68 - 70 |
| -C≡ | ~83 - 85 |
| -CH₂-C≡ | ~19 - 21 |
| Ar-CH₂- | ~34 - 36 |
| -OCH₃ | ~55 |
| Ar-C (unsubstituted) | ~112 - 130 |
| Ar-C (substituted) | ~140 - 160 |
Table 3: Comparative Spectroscopic Data of this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1-(But-3-enyl)-4-methoxybenzene [1] | 7.03 (d, 2H), 6.75 (m, 2H), 5.80 (m, 1H), 4.93 (m, 2H), 3.70 (s, 3H), 2.58 (t, 2H), 2.26 (m, 2H) | 158.16, 138.66, 134.41, 129.76, 115.32, 114.12, 55.70, 36.28, 34.92 | 3064, 2965, 2930, 1640, 1504, 1259, 912 | 162.1041 (M+) |
| (E)-1-(1,2-diiodovinyl)-3-methoxybenzene [2] | 7.26 (s, 1H), 7.25 (s, 1H), 6.95 (m, 1H), 6.87 (m, 2H), 3.83 (s, 1H) | 159.14, 144.15, 129.45, 120.76, 114.74, 113.75, 95.84, 80.83, 55.33 | 2932, 1576, 1260, 758 | 403.9021 (M+NH₄)⁺ |
| 1-Ethenyl-3-methoxybenzene [3] | - | 13C NMR data available | - | - |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone [4][5][6] | Data available | Data available | 3067 (C-H stretch), 1576 (C=C stretch) | - |
Note: This table presents a selection of key data. For complete datasets, refer to the cited literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[7][8] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[8] Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is often used as a reference.[9]
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4] Samples can be analyzed as neat liquids, in solution, or as a KBr pellet. The spectral data is typically collected over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectra are obtained using various ionization techniques, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.
Caption: General workflow for spectroscopic analysis.
Discussion and Interpretation
The predicted spectroscopic data for this compound is based on the characteristic spectral features of its functional groups and comparison with its analogs.
-
¹H NMR: The most distinctive signals are expected to be the terminal alkyne proton (a triplet around 1.9-2.1 ppm) and the methoxy group protons (a singlet around 3.8 ppm). The methylene groups adjacent to the aromatic ring and the alkyne will show characteristic splitting patterns (triplets or triplet of doublets). The aromatic protons will appear in the typical downfield region (6.7-7.2 ppm).
-
¹³C NMR: The carbons of the alkyne group are expected around 68-85 ppm. The methoxy carbon will have a characteristic signal around 55 ppm. The remaining aliphatic and aromatic carbons will fall into their expected ranges.
-
IR Spectroscopy: Key vibrational bands will confirm the presence of the main functional groups. A sharp peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of a terminal alkyne. A weaker band around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The C-O stretching of the methoxy group will appear in the 1250-1000 cm⁻¹ region, and the aromatic C-H and C=C stretches will be observed in their usual regions.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z value corresponding to the molecular weight of 160.21 g/mol . Fragmentation patterns would likely involve cleavage of the butynyl side chain and loss of the methoxy group.
By comparing the experimental data of the derivatives, we can see these patterns hold true. For instance, 1-(but-3-enyl)-4-methoxybenzene shows the characteristic signals for the methoxy group and the aromatic protons, with the alkene protons and adjacent methylenes having distinct chemical shifts and multiplicities.[1] Similarly, the IR spectrum of this analog displays the C=C stretch of the alkene at 1640 cm⁻¹, which would be absent and replaced by the C≡C and ≡C-H stretches in the target molecule.[1]
Conclusion
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. While direct experimental data for the parent compound remains to be published, the analysis of its structural analogs allows for reliable prediction of its key spectral features. This information serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the identification and characterization of this and related molecular entities.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. scielo.br [scielo.br]
- 9. But-3-yn-1-ylbenzene | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide: In-Silico versus Experimental Data for 1-(But-3-yn-1-yl)-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)-3-methoxybenzene is a versatile organic compound with potential applications in organic synthesis, materials science, and pharmaceuticals.[1] Its structure, featuring a terminal alkyne and a methoxy-substituted benzene ring, makes it an interesting candidate for various chemical modifications and biological evaluations. This guide provides a comparative overview of the available in-silico (predicted) data and the protocols for obtaining corresponding experimental data for this compound. Due to a lack of publicly available experimental data at the time of this publication, this document serves as a predictive guide for researchers working with this molecule.
Data Presentation: Physicochemical and Spectral Properties
The following tables summarize the predicted in--silico data for this compound alongside the parameters for which experimental data would be required for a comprehensive comparison.
Physicochemical Properties
| Property | In-Silico (Predicted) Value | Experimental Value |
| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol | To be determined |
| XlogP | 3.1[2] | To be determined |
| CAS Number | 72559-36-5 | 72559-36-5 |
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 | t | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H |
| 6.75 | d | 1H | Ar-H |
| 6.72 | s | 1H | Ar-H |
| 3.80 | s | 3H | -OCH₃ |
| 2.75 | t | 2H | Ar-CH₂- |
| 2.40 | td | 2H | -CH₂-C≡ |
| 1.98 | t | 1H | ≡C-H |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 159.8 | Ar-C-O |
| 143.5 | Ar-C |
| 129.5 | Ar-CH |
| 121.0 | Ar-CH |
| 114.5 | Ar-CH |
| 111.5 | Ar-CH |
| 83.5 | -C≡CH |
| 69.0 | -C≡CH |
| 55.2 | -OCH₃ |
| 34.5 | Ar-CH₂- |
| 19.5 | -CH₂-C≡ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2120 | Weak | C≡C stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 160.09 | 100 | [M]⁺ |
| 131.07 | 80 | [M - C₂H₃]⁺ |
| 115.05 | 60 | [M - C₃H₅O]⁺ |
| 107.05 | 90 | [M - C₄H₃]⁺ |
| 91.05 | 70 | [C₇H₇]⁺ |
Experimental Protocols
To validate the in-silico predictions, the following standard experimental protocols can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of 0-10 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of 0-200 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, a small amount can be pressed onto the crystal.
-
-
Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
-
Data Analysis: Identify the characteristic absorption bands for the alkyne C-H, C≡C, aromatic C-H, C=C, and C-O bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the predicted fragments.
Mandatory Visualizations
Logical Workflow for Compound Characterization
Caption: Workflow for the characterization of this compound.
Potential Signaling Pathway Involvement
Given the structural similarities of some benzene derivatives to biologically active molecules, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, a common target for many drugs.
Caption: Hypothetical GPCR signaling pathway interaction.
Conclusion
This guide provides a foundational set of predicted data and standardized experimental protocols for the comprehensive characterization of this compound. While experimental data is currently lacking in the public domain, the in-silico predictions offer valuable guidance for researchers in their experimental design and data interpretation. The provided workflows and hypothetical pathway interactions aim to stimulate further investigation into the chemical and biological properties of this promising molecule. Future experimental validation is crucial to confirm these predictions and unlock the full potential of this compound in various scientific disciplines.
References
Unveiling the Performance of 1-(But-3-yn-1-yl)-3-methoxybenzene in Copper-Catalyzed Click Chemistry
A Comparative Guide for Researchers in Drug Discovery and Bioconjugation
In the landscape of modern medicinal chemistry and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in forging stable molecular linkages. The choice of alkyne substrate is paramount to the success of this reaction, influencing kinetics, yield, and overall applicability. This guide provides a comprehensive performance benchmark of 1-(But-3-yn-1-yl)-3-methoxybenzene, a versatile terminal alkyne, in the context of CuAAC reactions. Its performance is objectively compared against other commonly employed alkyne alternatives, supported by illustrative experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Performance Comparison of Terminal Alkynes in CuAAC Reactions
The reactivity of terminal alkynes in CuAAC reactions can vary significantly based on their molecular structure. To provide a clear comparison, the performance of this compound is benchmarked against representative examples from three major classes of terminal alkynes: propargyl ethers, propiolamides, and other arylalkynes. The key performance metric presented is the time required to reach 50% and 90% reaction completion, as this provides a direct measure of reaction kinetics.
| Alkyne Substrate | Structural Class | Time to 50% Completion (min) | Time to 90% Completion (min) | Key Characteristics |
| This compound | Arylalkyne (non-activated) | ~15 | ~30 | Represents a standard, non-activated alkyne with a flexible linker. Offers a balance of reactivity and synthetic accessibility. |
| Propargyl Ether (e.g., Propargyl methyl ether) | Propargyl Compound | ~10 | ~20 | Generally exhibit good reactivity and are cost-effective. Widely used as a standard for CuAAC.[1] |
| Propiolamide (e.g., N-Phenylpropiolamide) | Electron-deficient Alkyne | <5 | ~10 | Electronically activated, leading to significantly faster reaction rates.[1] May be prone to Michael addition side reactions.[1] |
| Phenylacetylene | Arylalkyne (activated) | ~20 | ~40 | The direct conjugation of the aryl ring to the alkyne can influence reactivity, often being slightly slower than propargyl ethers. |
Note: The data for this compound is an estimation based on the performance of similar non-activated arylalkynes. The data for other alkynes is derived from the findings in "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition."[1]
Experimental Protocols
To ensure reproducibility and provide a practical framework for researchers, a detailed experimental protocol for a typical CuAAC reaction is provided below. This protocol can be adapted for benchmarking various alkyne substrates.
Objective: To determine the reaction kinetics of a terminal alkyne with an azide via a fluorescence-based CuAAC assay.
Materials:
-
Terminal alkyne (e.g., this compound)
-
Azide (e.g., a fluorescent coumarin azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate buffer (pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the terminal alkyne, fluorescent azide, CuSO₄, sodium ascorbate, and THPTA ligand in an appropriate solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microplate well, combine the phosphate buffer, the terminal alkyne solution, and the fluorescent azide solution.
-
Prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand solutions.
-
Initiate the reaction by adding the sodium ascorbate solution, followed immediately by the CuSO₄/THPTA catalyst solution.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Record data points at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Normalize the data and determine the time required to reach 50% and 90% of the maximum fluorescence signal.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the CuAAC signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Safe Disposal of 1-(But-3-yn-1-yl)-3-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, proper disposal of 1-(But-3-yn-1-yl)-3-methoxybenzene requires its classification as a flammable and potentially hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is based on safety data sheets (SDS) for structurally similar compounds, including aromatic ethers and alkynes, in the absence of a specific SDS for the compound .
Key Safety and Handling Information
Prior to disposal, it is crucial to understand the potential hazards associated with this compound. Based on analogous compounds such as 1-methoxy-1-buten-3-yne and methoxybenzene, this chemical should be treated as a highly flammable liquid and vapor.[1][2][3] It may cause skin and serious eye irritation, as well as respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Hazard Profile Summary:
| Hazard Classification | Description | Primary Precautions |
| Flammability | Highly flammable liquid and vapor.[1][2][3] | Keep away from heat, sparks, open flames, and hot surfaces.[2][3][6] Use explosion-proof equipment.[2][6] |
| Health Hazards | Causes skin and serious eye irritation.[1][4] May cause respiratory irritation.[1] | Wear protective gloves, eye protection, and face protection.[4][6] Avoid breathing mist or vapor.[1][4] |
| Environmental Hazards | Aromatic compounds can be slow to degrade and may be toxic to aquatic life.[6][7] | Prevent product from entering drains or waterways.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHSS) office or a licensed chemical waste disposal company.[8]
1. Waste Collection and Segregation:
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container.[5][8] The container should be made of a compatible material, such as glass or polyethylene, and must have a secure cap.[9][10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents.[8]
2. Storage:
-
Store the sealed waste container in a cool, well-ventilated area designated for flammable liquid waste.[3][6]
-
Ensure the storage area has secondary containment to capture any potential leaks.[8]
3. Disposal Request:
-
Contact your institution's EHSS department to arrange for the collection of the hazardous waste.[8]
-
Do not attempt to transport the waste yourself.[8]
4. Emergency Procedures:
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact EHSS immediately.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general principles for handling similar chemical compounds. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet for the most accurate and compliant disposal information.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. cpchem.com [cpchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. ic.ptb.de [ic.ptb.de]
- 6. novachem.com [novachem.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. ethz.ch [ethz.ch]
Personal protective equipment for handling 1-(But-3-yn-1-yl)-3-methoxybenzene
comprehensive Guide to Handling 1-(But-3-yn-1-yl)-3-methoxybenzene
For research use only. Not for use in humans or animals.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include flammability, skin and eye irritation, and potential toxicity upon inhalation or ingestion.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields and a face shield.[3] | Provides a barrier against splashes and vapors. Must be worn at all times in the handling area. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for any signs of degradation or puncture before each use.[3] Dispose of contaminated gloves properly.[3] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron.[3] | Protects against splashes and potential ignition sources. Clothing worn under the lab coat should be made of natural fibers (e.g., cotton). |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available or if aerosolization is likely, a full-face respirator with organic vapor cartridges is necessary.[3] | Prevents inhalation of potentially harmful vapors.[1] Ensure proper fit and training for respirator use. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Preparation Phase:
-
Information Review: Before beginning any work, review this document and any available safety information on related compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection: Don all required PPE as outlined in Table 1, ensuring each item is in good condition.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for organic compounds is readily accessible.
Handling Phase:
-
Grounding: When transferring the compound, ensure that all containers and equipment are properly grounded to prevent static discharge, which could be an ignition source.[1][4]
-
Aliquotting: Conduct all weighing and volume measurements within the fume hood.
-
Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[2][3]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[4]
-
Heating Precautions: Avoid heating the compound near open flames or other ignition sources.[2][5] Use well-maintained heating mantles or oil baths with temperature controllers.
Post-Handling Phase:
-
Decontamination: Thoroughly clean the work area and any non-disposable equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated area away from ignition sources.
-
Solid Waste: Any contaminated materials such as gloves, absorbent pads, and disposable labware must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Irritant).
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
